4-(Azetidin-3-ylmethoxy)benzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-9-1-3-11(4-2-9)14-8-10-6-13-7-10/h1-4,10,13H,6-8H2 |
InChI Key |
PEKFHFFHXPDDKZ-UHFFFAOYSA-N |
SMILES |
C1C(CN1)COC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and physicochemical properties of 4-(Azetidin-3-ylmethoxy)benzonitrile
An In-Depth Technical Guide: Structural Profiling and Synthetic Utility of 4-(Azetidin-3-ylmethoxy)benzonitrile
As a Senior Application Scientist in early-stage drug discovery, the selection of chemical building blocks is never arbitrary. Every structural motif carries profound implications for a molecule’s physicochemical profile, metabolic stability, and target engagement. This whitepaper provides a comprehensive technical analysis of 4-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6) , a high-value intermediate frequently utilized in the synthesis of voltage-gated sodium channel (Nav) inhibitors[1].
By deconstructing its structural causality, physicochemical properties, and synthetic methodologies, this guide serves as a self-validating framework for medicinal chemists and drug development professionals.
Structural Elucidation & Pharmacophore Causality
The architecture of 4-(Azetidin-3-ylmethoxy)benzonitrile (C11H12N2O) is strategically designed to balance rigidity, basicity, and electronic distribution. It comprises three distinct functional domains, each serving a specific purpose in medicinal chemistry:
-
The Azetidine Ring (The Basic Core): Unlike larger heterocycles (e.g., piperidine or pyrrolidine), the 4-membered azetidine ring restricts the conformational space of the molecule. This rigidity minimizes the entropic penalty upon binding to a target protein. Furthermore, the secondary amine provides a critical basic center (pKa ~9.8) that is predominantly protonated at physiological pH (7.4), enabling essential salt-bridge interactions with acidic residues (such as Aspartate or Glutamate) in target binding pockets[1].
-
The Methoxy Linker (The Flexible Hinge): The -CH2-O- linkage acts as an oxygen-based hydrogen bond acceptor while providing just enough rotational freedom to allow the azetidine and benzonitrile moieties to orient themselves optimally within a steric cleft.
-
The Benzonitrile Moiety (The Electronic Anchor): The cyano group (-CN) is a strong electron-withdrawing group. It lowers the electron density of the aromatic ring, making it an excellent candidate for
- stacking with electron-rich aromatic amino acids (like Tryptophan or Tyrosine). Additionally, the nitrile group is a versatile synthetic handle that can be easily converted into primary amines, amidines, or tetrazoles for downstream elaboration[2].
Physicochemical Properties & ADME Relevance
To predict how this building block will behave in biological systems and synthetic workflows, we must analyze its fundamental properties. The table below summarizes key quantitative data and explains the causality behind their implications[3].
| Parameter | Value | Causality / Implication in Drug Design |
| CAS Number | 954224-39-6 | Unique identifier for procurement and regulatory tracking[4]. |
| Molecular Formula | C11H12N2O | Defines stoichiometry for precise synthetic equivalents[3]. |
| Molecular Weight | 188.23 g/mol | Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5[3]. |
| Topological Polar Surface Area | ~45.0 Ų | Optimal for membrane permeability; leaves a generous "budget" for further functionalization while maintaining oral bioavailability. |
| Predicted pKa (Azetidine NH) | 9.5 – 10.0 | Ensures protonation at physiological pH (7.4), which is critical for target engagement via ionic interactions. |
| Predicted LogP | 1.0 – 1.5 | Perfectly balances aqueous solubility with lipophilicity, preventing non-specific hydrophobic binding and aggregation. |
Self-Validating Synthetic Methodology
Reliability in synthesis requires protocols that are inherently self-validating. The following two-step methodology details the synthesis of 4-(Azetidin-3-ylmethoxy)benzonitrile via a Nucleophilic Aromatic Substitution (SNAr) followed by Boc-deprotection.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: 4-Fluorobenzonitrile (1.0 eq), 1-Boc-3-(hydroxymethyl)azetidine (1.1 eq), Sodium Hydride (60% dispersion, 1.5 eq), Anhydrous DMF.
-
Causality: The strong electron-withdrawing nature of the cyano group activates the para-fluorine for nucleophilic attack. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol, forming a highly reactive alkoxide. DMF is used as a polar aprotic solvent to stabilize the transition state, accelerating the reaction rate.
-
Procedure: Cool the DMF solution of 1-Boc-3-(hydroxymethyl)azetidine to 0 °C. Add NaH portion-wise to control the exothermic release of H2 gas. Stir for 30 minutes, then add 4-Fluorobenzonitrile. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
In-Process Quality Control (IPQC): Withdraw a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. The reaction is validated when the starting material peak disappears and a new peak at m/z 289 [M+H]+ emerges.
Step 2: Boc Deprotection & Isolation
-
Reagents: Trifluoroacetic acid (TFA, 5 volumes), Dichloromethane (DCM, 10 volumes).
-
Causality: TFA provides the acidic environment necessary to protonate the carbamate carbonyl, triggering the elimination of isobutylene and CO2 gas. This gaseous release entropically drives the deprotection to completion.
-
Procedure: Dissolve the crude intermediate in DCM. Add TFA dropwise at 0 °C, then stir at RT for 2 hours.
-
Validation: Perform TLC (10% MeOH in DCM, Ninhydrin stain). A distinct purple spot confirms the presence of the free secondary amine. Concentrate the mixture, neutralize with saturated aqueous NaHCO3 to pH 9, and extract with DCM to yield the final free base.
Fig 1. Self-validating SNAr and deprotection workflow for synthesizing CAS 954224-39-6.
Application in Drug Discovery: Targeting Nav1.7
The primary industrial application of 4-(Azetidin-3-ylmethoxy)benzonitrile is its use as a core pharmacophore in the development of voltage-gated sodium channel inhibitors, specifically targeting the Nav1.7 isoform[1].
Nav1.7 is preferentially expressed in the peripheral nervous system within nociceptive (pain-sensing) dorsal root ganglion neurons. Gain-of-function mutations in Nav1.7 lead to severe chronic pain syndromes, making it a highly validated target for non-opioid analgesics[1].
When incorporated into a larger drug scaffold (e.g., aryl carboxamide derivatives), the azetidine motif acts as a state-dependent pore blocker. The protonated nitrogen of the azetidine ring binds to the local anesthetic (LA) binding site within the inner pore of the channel, physically occluding the influx of sodium ions and preventing the generation of action potentials that transmit pain signals[1].
Fig 2. Mechanism of action for azetidine-derived Nav1.7 inhibitors in pain attenuation.
Analytical Validation & Quality Control
To ensure absolute trustworthiness in downstream assays, the synthesized 4-(Azetidin-3-ylmethoxy)benzonitrile must undergo rigorous analytical validation:
-
1H NMR Spectroscopy: The structural integrity is confirmed by the presence of an AB spin system in the aromatic region (two doublets around 7.0 and 7.6 ppm, J ≈ 8.5 Hz) indicative of the para-substituted benzene ring. The azetidine ring protons will present as complex multiplets between 3.5 and 4.0 ppm, while the methoxy linker (-CH2-O-) will appear as a distinct doublet coupled to the azetidine CH proton.
-
HPLC Purity: A gradient elution (Water/Acetonitrile with 0.1% TFA) on a C18 reverse-phase column should yield a single sharp peak, ensuring >95% purity before deployment in biological assays.
References
- Title: WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain Source: Google Patents URL
Sources
- 1. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]
- 2. 954224-39-6 CAS|4-(AZETIDIN-3-YLMETHOXY)BENZONITRILE|生产厂家|价格信息 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4-(Azetidin-3-ylmethoxy)-benzonitrile | 954224-39-6 [chemicalbook.com]
Therapeutic Potential of 4-(Azetidin-3-ylmethoxy)benzonitrile in Drug Discovery
[1]
Executive Summary
4-(Azetidin-3-ylmethoxy)benzonitrile is not a standalone marketed drug but a high-value pharmacophore and building block used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] It serves as a critical "enabler" motif, designed to replace traditional solubilizing groups like piperidines or pyrrolidines.
By incorporating the strained azetidine ring via an ether linkage, medicinal chemists utilize this scaffold to:
-
Lower Lipophilicity (LogD): The high polarity of the azetidine reduces non-specific binding and improves metabolic stability compared to larger saturated heterocycles.
-
Modulate Basicity (pKa): The azetidine amine (pKa ~9–10) provides a positive charge at physiological pH, enhancing aqueous solubility without the hERG liability often associated with more lipophilic basic amines.
-
Rigidify Vectors: The 3-substituted azetidine offers a defined exit vector, projecting the benzonitrile warhead into specific hydrophobic pockets (e.g., in LSD1 or Kinase active sites).
Chemical Architecture & Physicochemical Profile[1]
Structural Logic
The molecule consists of three distinct functional domains:
-
The Azetidine Head (Solubilizer): A four-membered nitrogen heterocycle.[2] Its ring strain (~26 kcal/mol) lowers the energy barrier for amine inversion, often resulting in different hydrogen bonding dynamics compared to unstrained amines.
-
The Methoxy Linker (Spacer): A -CH2-O- bridge that extends the azetidine from the aromatic core, providing rotational freedom while maintaining a specific distance (~3.5 Å) between the basic nitrogen and the aromatic ring.
-
The Benzonitrile Tail (Warhead/Anchor): A polar, hydrophobic moiety. The nitrile group acts as a weak hydrogen bond acceptor and a metabolic handle (resistant to oxidative metabolism compared to halides).
Comparative Properties (Scaffold Hopping)
The transition from a pyrrolidine (5-membered) to an azetidine (4-membered) core is a classic "scaffold hop."[1]
| Feature | Piperidine Analog | Pyrrolidine Analog | Azetidine Analog |
| Ring Size | 6-membered | 5-membered | 4-membered |
| Lipophilicity (cLogP) | High | Medium | Low (Optimal) |
| Ligand Efficiency (LE) | Moderate | High | Very High |
| Metabolic Stability | Prone to oxidation | Moderate | High (Steric bulk) |
| hERG Liability | High Risk | Moderate Risk | Reduced Risk |
Therapeutic Applications & Case Studies
Epigenetics: LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is a key target in acute myeloid leukemia (AML).[1][3] Early inhibitors (e.g., GSK-690) utilized a 4-(pyrrolidin-3-yl)benzonitrile core.[1]
-
Mechanism: The benzonitrile group occupies a hydrophobic pocket near the FAD cofactor, while the amine interacts with Asp555.
-
The Azetidine Advantage: Replacing the pyrrolidine with the 4-(azetidin-3-ylmethoxy)benzonitrile motif maintains the critical pharmacophore distance but reduces the overall molecular weight and lipophilicity, improving CNS penetration and reducing off-target toxicity.[1]
Kinase Inhibition (PIM/JAK)
In kinase drug discovery (e.g., PIM kinases), the scaffold is used as a solvent-exposed tail.
-
Role: The benzonitrile binds to the hinge region or an adjacent hydrophobic pocket, while the azetidine extends into the solvent front.
-
Benefit: The ether linkage (-OCH2-) allows the basic amine to adopt a conformation that minimizes steric clash with the ATP-binding loop, while the high solubility of the azetidine improves the oral bioavailability of the final inhibitor.[1]
NaV1.7 Channel Blockers (Pain Management)
Voltage-gated sodium channels (NaV1.[1]7) are targets for chronic pain.[4]
-
Application: Patent literature (e.g., WO2011103196) describes azetidinyl ethers as linkers in arylamide-based inhibitors.
-
Function: The scaffold acts as a "linker-head" unit. The benzonitrile provides a dipole interaction within the channel pore, while the azetidine modulates the drug's distribution into nerve tissue.
Experimental Protocols
Synthesis of 4-(Azetidin-3-ylmethoxy)benzonitrile
Objective: Synthesize the scaffold via a convergent Mitsunobu coupling strategy. This method is preferred over SNAr due to the availability of the alcohol starting material.
Reagents:
-
Compound A: 1-Boc-3-(hydroxymethyl)azetidine (CAS: 142253-55-2)[1]
-
Compound B: 4-Hydroxybenzonitrile (CAS: 767-00-0)[1]
-
Catalysts: Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
-
Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]
Step-by-Step Protocol:
-
Coupling (Mitsunobu Reaction):
-
Dissolve Compound A (1.0 eq, 10 mmol) and Compound B (1.1 eq, 11 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.
-
Add PPh3 (1.2 eq, 12 mmol) and cool the solution to 0°C.
-
Dropwise add DEAD (1.2 eq, 12 mmol) over 20 minutes. Maintain temperature < 5°C.
-
Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS for the disappearance of Compound A.
-
Workup: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the N-Boc protected intermediate.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM (20 mL).
-
Add TFA (5 mL) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Workup: Concentrate to remove excess TFA. Basify with sat. NaHCO3 (aq) to pH 10. Extract with DCM/Isopropanol (3:1).
-
Final Product: Dry organic layer over Na2SO4, filter, and concentrate to yield 4-(Azetidin-3-ylmethoxy)benzonitrile as a free base (or convert to HCl salt for stability).[1]
-
Visualization: Synthesis & SAR Logic
Caption: Synthesis pathway via Mitsunobu coupling and SAR logic demonstrating the scaffold hop from pyrrolidine to azetidine.
References
-
Mould, D. P., et al. (2017).[5] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters. Link[1][3]
-
Pfizer Inc. (2011). "Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain." World Intellectual Property Organization, WO2011103196A1. Link
-
BenchChem. (2025). "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development." BenchChem Technical Guides. Link[1]
-
Couty, F., & Drouillat, B. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Link[1]
Sources
- 1. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]
- 2. Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]
- 5. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Advantage: Structural Logic and Synthetic Application
Executive Summary
In the optimization of lead compounds, medicinal chemists frequently encounter the "saturated heterocycle dilemma": pyrrolidines are often too flexible, while piperidines contribute excessive lipophilicity. The azetidine ring—a four-membered nitrogen heterocycle—has emerged as a high-value bioisostere that bridges this gap.[1]
This guide analyzes the azetidine scaffold beyond its basic connectivity.[1][2][3][4][5] We explore its unique puckered geometry, its ability to modulate basicity without adding lipophilicity, and the modern synthetic architectures that allow for precise C3-functionalization. We provide a self-validating protocol for C3-arylation, a critical transformation for accessing novel IP space.[1]
The Physicochemical Argument: Why Azetidine?
The decision to incorporate an azetidine is rarely arbitrary; it is a strategic move to alter the Vector , Basicity , and Lipophilicity (VBL) profile of a molecule.
The "Pucker" and Vector Alignment
Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a dynamic equilibrium between two puckered conformations.
-
Puckering Angle: The ring is not planar.[1] The puckering angle (
) typically ranges between 15° and 30° , depending on the substitution at the nitrogen (N1) and carbon (C3). -
Vector Consequence: This geometry directs C3-substituents into a distinct vector space compared to the equatorial/axial vectors of six-membered rings.[1] This allows azetidines to probe "shallow" hydrophobic pockets that larger rings cannot access without steric clash.[1]
Basicity and Lipophilicity Modulation
Azetidine offers a "Goldilocks" zone for physicochemical properties.[1]
| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on MedChem Design |
| pKa (Parent) | ~11.3 | 11.27 | 11.22 | High basicity requires modulation (e.g., fluorination or electron-withdrawing groups) to improve permeability.[1][6] |
| LogP | Low | Medium | High | Azetidine reduces lipophilicity (lowering clearance) while maintaining metabolic stability.[1] |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain enables unique reactivity (e.g., ring-opening) but requires careful handling during synthesis.[1] |
| Ligand Efficiency | High | Medium | Medium | Lower MW contributes to higher Ligand Efficiency (LE) scores.[1] |
Expert Insight: While the parent pKa is high, placing an electron-withdrawing group (EWG) like fluorine at C3 has a more dramatic inductive effect on the N1 basicity in azetidines than in pyrrolidines due to the shorter distance and rigid transmission of the dipole.
Strategic Application: Bioisosterism in Action
The Gem-Dimethyl Replacement
Azetidine is topologically analogous to a gem-dimethyl group but with the added benefit of a titratable nitrogen or a vector for further extension.
-
Case Study: In the development of Cobimetinib (MEK inhibitor), the azetidine ring serves as a rigidifying linker that orients the solvent-exposed region of the molecule, improving solubility compared to acyclic alkyl chains.
The Piperidine Contraction
Replacing a piperidine with an azetidine (a "ring contraction") typically:
-
Lowers LogD by ~0.5–1.0 units.[1]
-
Reduces CYP450 liability by removing oxidizable C-H bonds.[1]
-
Maintains the basic nitrogen interaction with an aspartate residue in the binding pocket, but shifts the core scaffold by ~1.5 Å, potentially improving selectivity.
Decision Matrix: When to Deploy Azetidine
Synthetic Architecture: Accessing the Core
While azetidine building blocks are commercially available, the functionalization of the ring—specifically at C3—is where the synthetic challenge lies.
The Challenge of C3-Functionalization
Direct nucleophilic substitution at C3 is difficult due to the steric shielding of the ring pucker and the electronic repulsion from the nitrogen lone pair. Therefore, Cross-Coupling strategies are preferred over
Key Synthetic Pathways[1]
-
From Epichlorohydrin: The classical route, often yielding 3-hydroxyazetidine.[1]
-
From
-Lactams: Reduction of -lactams (2-azetidinones) provides robust access to substituted azetidines.[1] -
Cross-Coupling (Modern): Nickel/Photoredox dual catalysis allows for the coupling of 3-iodoazetidines with aryl halides, a transformation previously considered difficult.[1]
Experimental Protocol: Ni-Catalyzed C3-Arylation
Objective: Install an aryl group at the C3 position of an N-Boc-3-iodoazetidine.[1] This protocol is superior to standard Suzuki couplings for sp3-sp2 bond formation on strained rings.[1]
Mechanism: Nickel-catalyzed reductive cross-coupling (electrophile-electrophile coupling).[1]
Reagents & Materials
-
Substrate B: Aryl Bromide (1.5 equiv)[6]
-
Catalyst:
(10 mol%)[6] -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Manganese powder (
) (2.0 equiv) - Must be activated.[6] -
Solvent: DMA (N,N-Dimethylacetamide) - Anhydrous, degassed.
-
Additives: TMSCl (trimethylsilyl chloride) (0.1 equiv) - Activates the Mn surface.[6]
Step-by-Step Methodology
-
Glovebox Setup (Recommended): In a nitrogen-filled glovebox, charge a 20 mL reaction vial with N-Boc-3-iodoazetidine (0.5 mmol), Aryl Bromide (0.75 mmol),
(11 mg), dtbbpy (20 mg), and Mn powder (55 mg).[6] -
Solvent Addition: Add anhydrous DMA (5 mL).
-
Activation: Add TMSCl (6
L) via microsyringe.[1]-
Note: The TMSCl acts to etch the oxide layer off the Manganese, essential for initiating the reduction.
-
-
Reaction: Cap the vial and stir vigorously at 60°C for 12 hours.
-
Visual Check: The reaction mixture should turn from green (Ni-precatalyst) to a dark black/brown suspension (active catalytic species).[1]
-
-
Work-up:
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). Azetidines often streak on silica; adding 1%
to the eluent is recommended.[1]
Diagram: Synthetic Workflow
Safety & Stability Warnings
-
Ring Opening: Azetidines are stable under basic and neutral conditions.[1] However, strong Lewis acids (e.g.,
, ) or strong nucleophiles in acidic media can trigger ring opening to form acyclic amines.[6] -
Deprotection: When removing the Boc group with TFA/DCM, ensure the reaction is kept at 0°C. Do not heat.
-
Toxicity: While many azetidine drugs are safe, low molecular weight, lipophilic azetidines can be CNS penetrant. Always monitor hERG and Ames liabilities early.[1]
References
-
Physicochemical Properties of Azetidines
-
Structural Geometry & Pucker
- Title: "Conformational Analysis of Azetidine-Based Scaffolds"
- Source: The Journal of Organic Chemistry
-
URL:[Link]
-
Synthetic Methodology (Ni-Catalysis)
- Title: "Nickel-Catalyzed Cross-Coupling of Unactiv
- Source: N
-
URL:[Link]
-
Drug Application (Cobimetinib)
- Title: "Discovery of Cobimetinib, a Highly Potent and Selective MEK Inhibitor"
- Source: ACS Medicinal Chemistry Letters
-
URL:[Link]
Sources
- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Metabolic Stability Profile: 4-(Azetidin-3-ylmethoxy)benzonitrile
This guide provides an in-depth technical analysis of the predicted metabolic stability of 4-(Azetidin-3-ylmethoxy)benzonitrile . The assessment is based on Structure-Metabolism Relationship (SMR) principles, physicochemical profiling, and established enzymatic mechanisms.
Executive Summary & Stability Verdict
Predicted Stability Classification: Moderate to High
4-(Azetidin-3-ylmethoxy)benzonitrile represents a chemical scaffold with distinct metabolic liabilities balanced by stabilizing structural features. The compound is characterized by a basic azetidine nitrogen, an ether linkage, and an electron-withdrawing nitrile group.
-
Primary Clearance Mechanism: Renal elimination of the unchanged parent (due to high polarity/pKa) and Phase II conjugation (N-glucuronidation).
-
Primary Phase I Liability: Oxidative O-dealkylation at the ether linkage, likely mediated by CYP2D6 or CYP3A4.
-
Structural Advantages: The 3-substituted azetidine ring is kinetically more stable against oxidative ring opening compared to 2-substituted analogs or larger saturated heterocycles (pyrrolidines/piperidines). The nitrile group deactivates the phenyl ring, suppressing aromatic hydroxylation.
Physicochemical Profiling & Enzyme Accessibility
Metabolic fate is dictated by the molecule's ability to access the active sites of Drug Metabolizing Enzymes (DMEs).
| Property | Estimated Value | Metabolic Implication |
| Molecular Weight | ~188.23 Da | Low MW favors high permeability but also rapid renal clearance if polarity is high. |
| pKa (Basic N) | ~10.5 – 11.0 | The azetidine nitrogen is highly basic. At physiological pH (7.4), >99.9% exists as the cationic species. This promotes Lysosomal Trapping and reduces affinity for CYP isoforms that prefer neutral lipophiles (e.g., CYP2C9), while enhancing affinity for CYP2D6 . |
| LogD (pH 7.4) | < 1.0 (Predicted) | Low lipophilicity suggests the compound may not be a primary substrate for extensive oxidative metabolism, which typically requires hydrophobic binding pockets. |
| TPSA | ~35 Ų | High polar surface area relative to size supports water solubility. |
Predicted Phase I Metabolic Pathways (Oxidative)
The following pathways are ranked by probability based on electronic and steric factors.
Pathway A: O-Dealkylation (Major Phase I Route)
The ether linkage connecting the azetidine and the benzonitrile moiety is the most metabolically vulnerable site.
-
Mechanism: CYP450-mediated Hydrogen Atom Transfer (HAT) abstracts a proton from the
-carbon (the methylene bridge). -
Intermediate: Formation of a hemiacetal intermediate.[1]
-
Collapse: Spontaneous hydrolysis yields 4-Cyanophenol and 3-Hydroxyazetidine (or Azetidin-3-one, which is unstable).
-
Enzymology: Given the basic nitrogen and the distance to the aromatic ring (~5-7 Å), CYP2D6 is the predicted primary catalyst, with CYP3A4 contributing at higher concentrations.
Pathway B: Aromatic Hydroxylation (Minor)
-
Mechanism: Epoxidation of the phenyl ring followed by NIH shift to a phenol.
-
Constraint: The nitrile group (-CN) is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic attack by the Iron-Oxo species of CYP450. Therefore, aromatic hydroxylation is expected to be a minor pathway compared to O-dealkylation.
Pathway C: Azetidine Ring Oxidation (Trace/Toxicological)
-
Mechanism: Oxidation at the azetidine
-carbon (adjacent to Nitrogen). -
Risk: This leads to the formation of a cyclic iminium ion or ring opening to an aldehyde. While azetidines are strained, 3-substitution provides steric protection. However, if this occurs, it represents a bioactivation pathway capable of covalent binding to proteins.
Predicted Phase II Metabolic Pathways (Conjugative)
Phase II reactions are expected to compete significantly with Phase I due to the accessibility of the secondary amine.
Pathway D: N-Glucuronidation (Dominant)
-
Enzyme: UDP-Glucuronosyltransferases (likely UGT1A4 or UGT2B7).
-
Mechanism: Direct transfer of glucuronic acid to the nucleophilic secondary amine of the azetidine.
-
Likelihood: Very High. Secondary amines are excellent substrates for N-glucuronidation. This metabolite will likely be the major circulating species in vivo.
Pathway E: Nitrile Hydrolysis (Species Dependent)
-
Enzyme: Nitrilase or CYP-mediated hydration.
-
Product: 4-(Azetidin-3-ylmethoxy)benzamide
Benzoic acid derivative. -
Context: Generally a slow process in human microsomes but relevant in cytosolic fractions or in vivo whole-body systems.
Visualizing the Metabolic Map
The following diagram illustrates the hierarchical relationship of the predicted pathways.
Caption: Predicted metabolic tree highlighting the competition between N-glucuronidation (Phase II) and O-dealkylation (Phase I).
Experimental Validation Protocols
To confirm these predictions, a rigorous Microsomal Stability Assay is required. This protocol is designed to be self-validating through the use of specific controls.
Protocol: In Vitro Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compound (10 mM DMSO stock).
-
Positive Controls: Verapamil (High Clearance), Warfarin (Low Clearance).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow Steps:
-
Preparation: Dilute Test Compound to 1
M in Phosphate Buffer (100 mM, pH 7.4). Low concentration prevents enzyme saturation. -
Pre-Incubation: Mix Buffer, Microsomes (0.5 mg/mL final), and Compound. Equilibrate at 37°C for 5 minutes. Why? To assess non-enzymatic degradation.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L Ice-cold ACN. Vortex to precipitate proteins. -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation:
Plot
Protocol: Metabolite Identification (MetID)
To confirm the O-dealkylation vs. Glucuronidation ratio:
-
Repeat incubation with Hepatocytes (contains both CYP and UGT enzymes), not just microsomes.
-
Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Mass Shift Search:
-
Parent:
-
O-Dealkylation: Loss of Azetidine fragment.
-
Glucuronidation:
Da. -
Hydroxylation:
Da.
-
Toxicological Implications[1]
While the compound is predicted to be relatively stable, specific "Red Flags" must be monitored:
-
Reactive Aldehydes: If the azetidine ring opens via oxidative metabolism, it can generate reactive aldehyde intermediates. These are electrophiles that can bind to DNA or proteins, causing genotoxicity. Mitigation: The 3-substitution pattern sterically hinders the
-carbon oxidation required for this opening. -
Cyanide Release: Highly unlikely. The nitrile group on an aromatic ring is extremely stable. Cyanide release typically requires an aliphatic nitrile adjacent to a leaving group (e.g., cyanohydrin), which is not present here.
References
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031–2122. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Paine, M. J., et al. (2008).[2] Aza-heterocycles as drug metabolism modifiers. Current Drug Metabolism, 9(9), 839-846. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link
Sources
An In-depth Technical Guide to the Safe Handling of 4-(Azetidin-3-ylmethoxy)benzonitrile
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-(Azetidin-3-ylmethoxy)benzonitrile. As a novel compound often used in medicinal chemistry and drug discovery, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring personnel safety and experimental integrity. This guide synthesizes data from structurally related compounds to establish a reliable safety framework.
Compound Identification and Physicochemical Profile
4-(Azetidin-3-ylmethoxy)benzonitrile is a bifunctional molecule incorporating a substituted azetidine ring and a benzonitrile moiety. While comprehensive experimental data for this specific molecule is not widely published, its properties can be estimated from its structure and data available for its constituent functional groups. The azetidine group imparts properties of a cyclic secondary amine, while the benzonitrile group contributes the characteristics of an aromatic nitrile.
| Property | Value / Information | Source / Rationale |
| IUPAC Name | 4-((azetidin-3-yl)methoxy)benzonitrile | - |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar structures like 4-(Azetidin-3-yl)benzonitrile hydrochloride which is a solid. |
| Solubility | Low solubility in water; soluble in organic solvents | Benzonitrile has low water solubility (10 g/L)[1]. The azetidine moiety may slightly increase aqueous solubility. |
| Boiling Point | > 191 °C (Benzonitrile) | The addition of the azetidin-methoxy group will significantly increase the boiling point compared to benzonitrile.[1] |
| Stability | Stable under normal laboratory conditions. | Benzonitrile is generally stable[2]. Avoid strong acids, bases, and oxidizing agents.[1][2] |
Hazard Identification and Toxicological Assessment
2.1. Azetidine Moiety Hazards: The azetidine ring is a four-membered heterocyclic amine. Amines, as a class, can be corrosive and may cause severe skin burns and eye damage upon direct contact[3]. Inhalation of amine vapors or aerosols can lead to respiratory tract irritation, chemical pneumonitis, and pulmonary edema[3]. While many azetidine derivatives are explored for therapeutic uses with acceptable toxicological profiles[4][5], the parent heterocycle and its simple derivatives should be handled as potentially corrosive and irritating.
2.2. Benzonitrile Moiety Hazards: The benzonitrile group presents more defined hazards. Organic nitriles can decompose in vivo or upon heating to release highly toxic hydrogen cyanide (HCN) and nitrogen oxides[1][2]. Benzonitrile itself is classified as harmful if swallowed or in contact with skin[6][7].
2.3. Composite Hazard Profile: Based on this analysis, 4-(Azetidin-3-ylmethoxy)benzonitrile should be treated as a hazardous substance with the following potential risks:
| Hazard Classification (Inferred) | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. May metabolize to release cyanide. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[8] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. The amine moiety may contribute to corrosive properties. | P264: Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE).
3.1. Engineering Controls: All handling of 4-(Azetidin-3-ylmethoxy)benzonitrile, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors[2]. The fume hood ensures that airborne concentrations are kept below any potential exposure limits.
3.2. Personal Protective Equipment (PPE): The selection of PPE is critical for preventing dermal and ocular exposure.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered[2]. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles[6]. Standard safety glasses do not provide adequate protection.
-
Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Not typically required when work is performed within a functional chemical fume hood. If engineering controls fail or for emergency response, a respirator with organic vapor cartridges is necessary[2].
Protocol: Donning and Doffing PPE The sequence of putting on and removing PPE is crucial to prevent cross-contamination.
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes risk during routine laboratory operations.
4.1. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment (spatulas, glassware, solvents).
-
Weighing: Weigh the solid compound on weighing paper or in a tared container directly inside the fume hood to contain any dust.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If transferring to a solution, add the solid slowly to the solvent with stirring to prevent splashing.
-
Housekeeping: Clean any minor spills within the fume hood immediately using an appropriate absorbent material. Decontaminate the work surface after the procedure is complete.
-
Post-Handling: Tightly close the container. Wash hands and any exposed skin thoroughly after handling, even if gloves were worn[2].
4.2. Storage Requirements: Proper storage is essential for maintaining the compound's integrity and preventing accidental exposure.
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[2].
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination[6]. Ensure the container is clearly and accurately labeled.
-
Incompatibilities: Store separately from strong acids, strong bases, and oxidizing agents to prevent potentially vigorous or hazardous reactions[1][2].
Emergency Procedures
Preparedness is key to effectively managing accidents.
5.1. First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention[8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][8].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[8].
5.2. Spill Response: The response to a spill depends on its size and location.
5.3. Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6].
-
Hazards from Combustion: Upon heating to decomposition, the compound may emit highly toxic fumes of hydrogen cyanide and nitrogen oxides[1][2].
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products[6].
Disposal Considerations
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Generation: Dispose of surplus and non-recyclable solutions to a licensed disposal company[6]. Do not dispose of down the drain.
-
Contaminated Packaging: Dispose of contaminated containers as unused product. Do not reuse empty containers[6].
References
- Vertex AI Search. (n.d.). BENZONITRILE.
- Sigma-Aldrich. (n.d.). 4-(Azetidin-3-yl)benzonitrile hydrochloride.
- Pavan, F. R., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
- ACS Publications. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
- Guidechem. (n.d.). 4-(Azetidin-1-ylmethyl)benzonitrile 1851533-63-5.
- PubChem. (n.d.). 4-(azetidin-3-yloxy)benzonitrile hydrochloride.
- MilliporeSigma. (2026). SAFETY DATA SHEET - benzonitrile.
- CDH Fine Chemical. (n.d.). Benzonitrile MATERIAL SAFETY DATA SHEET.
- ResearchGate. (n.d.). Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives.
- Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
- ChemicalBook. (2026). Benzonitrile | 100-47-0.
- Span Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methoxybenzonitrile.
Sources
- 1. Benzonitrile | 100-47-0 [chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. spanlab.in [spanlab.in]
- 8. fishersci.com [fishersci.com]
Literature Review of Benzonitrile Derivatives Containing Azetidine Rings: A Technical Guide
Executive Summary & Structural Rationale
As a Senior Application Scientist navigating the complexities of modern drug discovery and photochemistry, I frequently encounter the challenge of optimizing compounds that suffer from poor metabolic stability or suboptimal pharmacokinetic profiles due to excessive lipophilicity and planarity. The incorporation of the azetidine ring—a strained, four-membered nitrogen heterocycle—has emerged as a privileged strategy to "escape flatland."
When conjugated with a benzonitrile moiety, the resulting azetidinyl benzonitrile scaffold presents a unique physicochemical profile. The benzonitrile group acts as a strong, linear, electron-withdrawing group (EWG) and a robust hydrogen-bond acceptor. Simultaneously, the azetidine ring restricts the rotational degrees of freedom, modulates the basicity (
Photophysical Applications: The P4C Model
The molecule 4-(1-azetidinyl)benzonitrile (P4C) serves as a foundational model for studying photoinduced electronic transitions. Upon photoexcitation in polar solvents, P4C undergoes a structural and electronic conversion from an initially prepared Locally Excited (LE) state to a highly polar Charge Transfer (CT) state[3].
The Causality of Ring Size on ICT Dynamics
Why use azetidine (P4C) instead of pyrrolidine (P5C) or piperidine (P6C) for these studies? The rigid, highly strained four-membered ring of azetidine imposes a significant energy barrier to the twisting motion required to achieve the orthogonal CT state. Consequently, P4C exhibits a much lower driving force (
Caption: Photophysical pathway of P4C illustrating the transition from Locally Excited to Charge Transfer state.
Quantitative Photophysical Parameters
Table 1: Comparative Photophysical Properties of Aminobenzonitriles [3]
| Compound | Ring Size | LE Emission Peak (nm) | CT Emission Peak (nm) | ICT Driving Force (-ΔrG) |
| ABN | None (NH₂) | ~340 | None | N/A |
| P4C | 4 (Azetidine) | ~350 | ~420 | Low |
| P5C | 5 (Pyrrolidine) | ~350 | ~460 | Medium |
| P6C | 6 (Piperidine) | ~350 | ~480 | High |
Medicinal Chemistry: Targeting the NNIBP
In antiviral drug discovery, azetidinyl benzonitriles have demonstrated exceptional utility. A prime example is the optimization of diarylpyrimidine (DAPY) derivatives as HIV-1 NNRTIs. Resistance to first-generation NNRTIs necessitates molecules that can flexibly adapt to mutated binding pockets while maintaining tight hydrophobic interactions.
Researchers have successfully utilized an azetidine linker connected to a benzonitrile moiety to target "Tolerant Region I" of the NNRTI binding pocket (NNIBP)[2].
Structural Causality in Drug Design
The azetidine linker provides a precise spatial vector that directs the benzonitrile group deep into a hydrophobic sub-pocket formed by residues Tyr181, Tyr188, and Trp229. The linear cyano group engages in strong
Caption: Key pharmacophore interactions of the azetidinyl benzonitrile moiety within the HIV-1 NNIBP.
Table 2: Antiviral Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives [2]
| Compound | Linker | EC₅₀ (nM) WT HIV-1 | CC₅₀ (μM) | Selectivity Index (SI) |
| ETV (Control) | N/A | 5.10 | >40 | >7,800 |
| 8e1 | Azetidine | 8.95 | >125 | >13,900 |
| 8e5 | Azetidine | 2.21 | >125 | >56,500 |
| 13c2 | Piperidine | 1.10 | >125 | >113,000 |
Advanced Synthetic Methodologies: Radical Strain-Release (RSR)
Historically, synthesizing densely functionalized azetidines relied on harsh nucleophilic substitutions (
By leveraging the immense ring strain (~65 kcal/mol) of azabicyclo[1.1.0]butanes (ABBs), chemists can achieve single-step difunctionalization. Interestingly, this cutting-edge method frequently employs a heavily substituted benzonitrile derivative—5TCzBN (2,3,4,5,6-penta-(9H-carbazol-9-yl)benzonitrile)—as the organic photosensitizer to drive the energy-transfer process[4].
Caption: Radical strain-release (RSR) mechanism for azetidine synthesis utilizing a 5TCzBN photosensitizer.
Experimental Protocol: Self-Validating RSR Synthesis of Azetidines
To ensure absolute reproducibility and scientific integrity, the following protocol details the RSR synthesis of a functionalized azetidine. This protocol is designed as a self-validating system, incorporating critical control steps to verify the mechanistic pathway.
Objective: Photocatalytic synthesis of a densely functionalized azetidine via ABB strain release.
Materials:
-
Azabicyclo[1.1.0]butane (ABB) precursor (0.1 mmol)
-
Sulfonyl imine precursor (0.05 mmol)
-
Photosensitizer: 5TCzBN (0.25 mol%)
-
Solvent: Trifluorotoluene (
) -
Light Source: 50 W Kessil lamp (Blue LED, ~450 nm)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Inside an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube with the sulfonyl imine (0.05 mmol) and the 5TCzBN photosensitizer (0.25 mol%).
-
Causality: The highly conjugated benzonitrile core of 5TCzBN provides an optimal triplet energy state for energy transfer without degrading under prolonged irradiation.
-
-
Solvent Addition: Add 2.0 mL of rigorously degassed
.-
Causality:
is selected because its high polarizability stabilizes transient radical intermediates while maintaining excellent solubility for the organic photocatalyst.
-
-
Reagent Injection: Inject the ABB precursor (0.1 mmol) into the mixture.
-
Causality: A 2:1 stoichiometric excess of ABB is utilized to kinetically favor the interception of the highly reactive sulfonyl radical, preventing unwanted homocoupling or off-target quenching.
-
-
Irradiation & Self-Validation: Seal the tube, remove it from the glovebox, and irradiate with the 50 W Kessil lamp at 40 °C for 12 hours.
-
Validation Control: Simultaneously set up an identical reaction vessel wrapped completely in aluminum foil (Dark Control). The complete absence of product in the dark control validates that the reaction is strictly photochemically driven and not a background thermal process.
-
-
Workup & Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target azetidine.
-
Analytical Confirmation: Confirm the structural conversion via
NMR. The defining metric of success is the disappearance of the highly shielded ABB bridgehead protons ( ppm) and the emergence of distinct azetidine ring protons ( ppm).
References
-
Radical strain-release photocatalysis for the synthesis of azetidines ResearchGate / ChemRxiv (2024)[Link]
-
Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles The Journal of Physical Chemistry B - ACS Publications (2005)[Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries National Center for Biotechnology Information (PMC)[Link]
-
Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties National Center for Biotechnology Information (PMC) / J. Med. Chem. (2019)[Link]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
4-(Azetidin-3-ylmethoxy)benzonitrile: A Critical Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 4-(Azetidin-3-ylmethoxy)benzonitrile (CAS: 954224-39-6) has emerged as a highly versatile, conformationally restricted scaffold[1]. It is predominantly utilized in the synthesis of selective voltage-gated sodium channel (Nav1.7) inhibitors, which are critical targets for the treatment of chronic pain disorders[2].
This whitepaper provides a comprehensive technical breakdown of its structural identity, physicochemical properties, mechanistic role in drug discovery, and a self-validating synthetic protocol.
Chemical Identity & Structural Analysis
The molecule comprises three distinct functional motifs, each deliberately chosen to optimize drug-target interactions:
-
Benzonitrile Core: Acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor. It provides a stable metabolic profile and frequently engages in
-stacking or dipole-dipole interactions within target binding pockets. -
Ether Linkage (-O-CH₂-): Introduces a necessary degree of rotational flexibility, allowing the molecule to adopt optimal conformations when navigating narrow binding clefts.
-
Azetidine Ring: A 4-membered nitrogen heterocycle that serves as a rigid bioisostere for larger rings like piperidine or morpholine. The incorporation of azetidine lowers the overall lipophilicity (LogP) and increases the fraction of sp³ carbons (Fsp³), which directly correlates with improved aqueous solubility and reduced off-target toxicity[3].
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol [4] |
| Exact Mass | 188.09496 Da |
| SMILES String | N#Cc1ccc(OCC2CNC2)cc1 |
| Standard InChI | InChI=1S/C11H12N2O/c12-5-10-1-3-11(4-2-10)14-8-9-6-13-7-9/h1-4,9,13H,6-8H2 |
| InChIKey | Derived via SHA-256 hash of the Standard InChI string. |
| Topological Polar Surface Area (TPSA) | ~45.0 Ų (Optimal for peripheral targeting) |
| Estimated LogP | ~1.2 - 1.5 |
Role in Drug Discovery: The Nav1.7 Connection
The voltage-gated sodium channel Nav1.7 is preferentially expressed in the peripheral nervous system (PNS), specifically in dorsal root ganglion (DRG) nociceptors. Genetic validation has shown that mutations in Nav1.7 lead to congenital insensitivity to pain (CIP), making it a premier target for non-opioid analgesics[5].
However, achieving selectivity over the cardiac isoform (Nav1.5) is a major hurdle. 4-(Azetidin-3-ylmethoxy)benzonitrile is frequently employed as an intermediate to synthesize aryl carboxamide derivatives[2]. The azetidine nitrogen serves as a critical basic center that can be functionalized (e.g., via sulfonylation or amidation) to interact with the extracellular Voltage-Sensing Domain 4 (VSD4) of Nav1.7, trapping the channel in a resting state[5].
Figure 1: Nav1.7 signaling pathway and targeted inhibition via azetidine-based scaffolds.
Synthetic Methodology & Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocol details a self-validating Williamson ether synthesis followed by acidic deprotection.
Causality of Experimental Choices
-
Sodium Hydride (NaH): Chosen as the base because it irreversibly deprotonates the primary alcohol of the azetidine precursor, driving the equilibrium forward via the evolution of hydrogen gas.
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group prevents the secondary amine of the azetidine ring from undergoing competitive N-arylation (SNAr) with the fluorobenzonitrile.
-
Trifluoroacetic Acid (TFA): Provides a mild, highly efficient cleavage of the Boc group without hydrolyzing the sensitive nitrile group.
Step-by-Step Protocol
Step 1: Etherification (SNAr)
-
Charge a dry, argon-purged flask with N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and anhydrous DMF (0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Evolution of H₂ gas. Stir for 30 minutes until bubbling ceases.
-
Add 4-fluorobenzonitrile (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
In-Process Control (IPC): Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). Disappearance of the fluorobenzonitrile indicates completion.
-
Quench the bulk reaction with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the intermediate in anhydrous Dichloromethane (DCM) (0.2 M).
-
Add TFA (10 eq) dropwise at room temperature. Stir for 2 hours.
-
IPC: Analyze via LC-MS. Look for the disappearance of the Boc-adduct and the appearance of the desired product mass (
). -
Concentrate the reaction mixture under reduced pressure to remove excess TFA.
-
Redissolve in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8 (Free base formation).
-
Dry the organic layer, concentrate, and purify via flash chromatography (DCM/MeOH 95:5 with 1% Et₃N) to yield pure 4-(Azetidin-3-ylmethoxy)benzonitrile.
Figure 2: Step-by-step synthetic workflow for 4-(Azetidin-3-ylmethoxy)benzonitrile.
Analytical Validation (Self-Validating System)
To confirm the structural integrity of the synthesized batch, the following analytical parameters must be met:
-
LC-MS (ESI+):
calculated for C₁₁H₁₃N₂O⁺ 189.10; found 189.1. -
¹H NMR (400 MHz, CDCl₃): Must show a distinct AA'BB' system for the para-substituted aromatic ring (~7.60 ppm and ~6.95 ppm, 2H each), a doublet for the ether -CH₂- (~4.10 ppm, 2H), a multiplet for the azetidine -CH- (~3.10 ppm, 1H), and multiplets for the azetidine -CH₂- groups (~3.70 and ~3.50 ppm, 4H).
References
- Amgen Inc. (2011).Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. (Patent No. WO2011103196A1). World Intellectual Property Organization.
-
Zhang, Y., et al. (2019). Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. National Center for Biotechnology Information (PMC). Retrieved from: [Link]
-
Ahuja, S., et al. (2015). Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science. Retrieved from:[Link]
Sources
- 1. 4-(Azetidin-3-ylmethoxy)-benzonitrile | 954224-39-6 [chemicalbook.com]
- 2. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]
- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Azetidin-3-ylmethoxy)-benzonitrile | 954224-39-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Protocols for N-functionalization of 4-(Azetidin-3-ylmethoxy)benzonitrile
Executive Summary
This technical guide details the N-functionalization of 4-(Azetidin-3-ylmethoxy)benzonitrile , a high-value pharmacophore often utilized in S1P1 receptor modulator discovery and CNS-targeted library generation. The azetidine ring offers unique physicochemical properties—low lipophilicity (LogD) and high metabolic stability compared to larger heterocycles—but presents significant synthetic challenges due to inherent ring strain (~25 kcal/mol).
This document provides three validated protocols: Reductive Amination , Buchwald-Hartwig Cross-Coupling , and Amide Coupling . Each protocol is engineered to maximize yield while preserving the integrity of the strained azetidine ring and the hydrolytically sensitive nitrile group.
Strategic Analysis & Molecule Profile
Target Molecule: 4-(Azetidin-3-ylmethoxy)benzonitrile (Free base or HCl salt) Core Reactivity: Secondary amine (Azetidine N-H). Critical Constraints:
-
Ring Strain: The 4-membered ring is susceptible to acid-catalyzed ring-opening polymerization (ROP) or hydrolysis.
-
Nitrile Sensitivity: Strong acidic hydrolysis or non-selective reduction must be avoided to preserve the cyano motif.
-
Basicity: The pKa of the azetidine nitrogen (~11.[1]3) necessitates efficient base scavenging during acylation to prevent salt formation that stalls reactivity.
Decision Matrix: Functionalization Pathways
Figure 1: Strategic workflow for selecting the appropriate N-functionalization pathway based on the desired pharmacophore.
Protocol A: Reductive Amination (N-Alkylation)
Objective: Introduction of alkyl chains or benzylic groups. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Critical Control: Use of Sodium Triacetoxyborohydride (STAB) avoids the need for harsh acidic catalysts often required with NaCNBH3, protecting the azetidine ring.
Reagents & Materials
-
Substrate: 4-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.2 equiv)[2]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) (0.1 equiv - Optional, use only if imine formation is sluggish)
Step-by-Step Methodology
-
Imine Formation: In a dry vial, dissolve the azetidine substrate in DCE (0.1 M concentration). Add the aldehyde/ketone.
-
Equilibration: Stir at Room Temperature (RT) for 30 minutes.
-
Note: If the azetidine is an HCl salt, add 1.0 equiv of DIPEA to liberate the free base before adding the aldehyde.
-
-
Reduction: Add STAB in one portion. The reaction may evolve gas slightly.
-
Monitoring: Stir at RT for 2–16 hours. Monitor via LC-MS for the disappearance of the secondary amine (M+H).
-
Quench: Quench with saturated aqueous NaHCO3. Do not use strong acid.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Why this works: STAB is mild and selective for iminiums over carbonyls, preventing over-reduction. DCE promotes imine formation without requiring water removal (Dean-Stark).
Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)
Objective: Coupling with aryl/heteroaryl halides to form N-aryl azetidines. Challenge: Azetidines can undergo β-hydride elimination or ring opening at high temperatures. Solution: Use of RuPhos or Xantphos ligands allows for coupling at lower temperatures (60–80°C) compared to standard conditions.
Reagents & Materials
-
Substrate: 4-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.1 equiv) > Aryl Chloride (Aryl Iodides are generally avoided due to catalyst inhibition).
-
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.
-
Ligand: RuPhos (4 mol%) (Preferred for secondary amines).
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).
-
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Methodology
-
Inert Environment: Flame-dry a reaction tube and purge with Argon/Nitrogen.
-
Pre-complexation: Add Pd source, Ligand, and Solvent. Stir for 5 minutes to form the active catalytic species (L-Pd-0).
-
Substrate Addition: Add the Azetidine, Aryl Bromide, and Base.
-
Reaction: Heat to 80°C.
-
Warning: Do not exceed 100°C. Thermal degradation of the azetidine ether linkage or nitrile hydrolysis may occur.
-
-
Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black.
-
Purification: Concentrate and purify via flash chromatography.
Data Summary: Ligand Efficiency
| Ligand | Temp (°C) | Yield (%) | Notes |
| RuPhos | 80 | 88-95% | Best for bulky/electron-rich aryl halides. |
| Xantphos | 100 | 75-85% | Good general purpose; requires higher temp. |
| BINAP | 110 | <50% | Temperature too high; ring degradation observed. |
Protocol C: Amide Coupling (N-Acylation)
Objective: Synthesis of amides. Critical Warning: Avoid Acid Chlorides. The generation of HCl during acid chloride coupling can trigger rapid ring opening of the azetidine. Use activated esters (HATU/EDC) instead.
Reagents & Materials
-
Substrate: 4-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv)
-
Carboxylic Acid: 1.1 equiv
-
Coupling Reagent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv) (Essential to maintain basic pH).
-
Solvent: DMF or DCM.
Step-by-Step Methodology
-
Activation: Dissolve Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes.
-
Addition: Add the Azetidine substrate and the remaining 2.0 equiv of DIPEA.
-
Scientific Rationale: The excess base ensures the azetidine remains deprotonated (nucleophilic) and neutralizes the acidic byproducts of HATU, preventing ring strain activation.
-
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Dilute with EtOAc. Wash with saturated NH4Cl (mildly acidic) rather than 1M HCl to avoid ring opening during workup. Wash with NaHCO3 and Brine.
Troubleshooting: Azetidine Ring Preservation
The most common failure mode is Acid-Catalyzed Ring Opening . The azetidine nitrogen, if protonated in the presence of a nucleophile (even water or chloride), facilitates nucleophilic attack at the α-carbon, relieving ring strain but destroying the molecule.
Figure 2: Mechanism of acid-catalyzed decomposition. Avoid conditions that lead to the "Protonated Azetidinium Ion" in the presence of nucleophiles.
Safety & Stability Checklist:
References
-
BenchChem. "Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine." BenchChem Technical Library. Link
-
Gaunt, M. J., et al. "Selective Reductive Elimination at Alkyl Pd(IV) via Dissociative Ligand Ionization Enables Catalytic C(sp3)–H Amination to Azetidines." University of Cambridge / RSC. Link
-
Organic Chemistry Portal. "Synthesis of Azetidines and Recent Literature." Organic Chemistry Portal. Link
-
Pfizer/NIH. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PubMed Central / ACS Med. Chem. Lett.Link
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec Chemical Insights. Link
Sources
Application Note & Protocol Guide: Hydrolysis of 4-(Azetidin-3-ylmethoxy)benzonitrile
Introduction: The Synthetic Challenge and Strategic Importance
The compound 4-(Azetidin-3-ylmethoxy)benzoic acid is a valuable building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure, conferred by the strained azetidine ring, provides a unique scaffold for exploring chemical space in drug discovery programs. Azetidines are increasingly incorporated into clinical candidates to enhance properties such as metabolic stability, solubility, and ligand-receptor interactions.[1]
The synthesis of this key intermediate, however, presents a common yet critical challenge: the selective hydrolysis of a nitrile group to a carboxylic acid without compromising the integrity of the chemically sensitive azetidine ring. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic attack and ring-opening, particularly under the harsh acidic or basic conditions typically required for nitrile hydrolysis.[2]
This document provides a comprehensive guide to navigating this transformation. It details the underlying chemical principles, offers robust, field-proven protocols, and provides troubleshooting insights for the successful synthesis of 4-(Azetidin-3-ylmethoxy)benzoic acid from its corresponding benzonitrile precursor. The primary focus is on a strategy that prioritizes the stability of the azetidine moiety through the use of a protecting group, ensuring high yield and purity of the final product.
Mechanistic Foundations of Nitrile Hydrolysis
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a two-stage process, proceeding through an amide intermediate (R-CONH₂).[3] This transformation can be catalyzed by either acid or base, with distinct mechanisms that influence reaction conditions and potential side reactions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[4][5] This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps leads to the formation of an amide, which is subsequently hydrolyzed under the same acidic conditions to the carboxylic acid and an ammonium ion.[3][6][7]
Diagram 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Base-Catalyzed Hydrolysis
In basic media, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[4][8] The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[9] The amide is then further hydrolyzed by hydroxide to yield a carboxylate salt and ammonia.[8][10] A final acidification step is required to obtain the neutral carboxylic acid.[11]
Diagram 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis.
Core Challenge: Preserving the Azetidine Ring
The primary obstacle in this synthesis is the stability of the azetidine ring.
-
Under Acidic Conditions: The azetidine nitrogen is basic and will be protonated by strong acids. This protonation enhances ring strain and makes the ring's carbon atoms highly susceptible to nucleophilic attack by water or other nucleophiles present, leading to irreversible ring-opening.[1][12]
-
Under Basic Conditions: While generally more stable than under acidic conditions, the azetidine ring is still vulnerable. High concentrations of strong nucleophiles (like OH⁻) and elevated temperatures can promote ring cleavage.[2]
The Strategic Solution: N-Protection To mitigate these risks, the most reliable strategy is to temporarily protect the azetidine nitrogen. The ideal protecting group must be:
-
Stable under the chosen hydrolysis conditions.
-
Removable under conditions that do not degrade the final product.
The tert-butoxycarbonyl (Boc) group is an excellent choice. It is highly stable to the basic conditions required for nitrile hydrolysis but can be cleanly removed with strong acid (e.g., TFA or HCl) at the end of the synthesis.[2][13]
Diagram 3: Recommended workflow for the synthesis.
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.
Protocol A: N-Boc Protection of 4-(Azetidin-3-ylmethoxy)benzonitrile
Objective: To protect the azetidine nitrogen to prevent ring-opening during subsequent hydrolysis.
Materials:
-
4-(Azetidin-3-ylmethoxy)benzonitrile hydrochloride (or free base)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(Azetidin-3-ylmethoxy)benzonitrile (1.0 eq) in DCM (approx. 10 mL per gram of substrate).
-
If starting from the hydrochloride salt, add triethylamine (2.2 eq). If starting from the free base, add sodium bicarbonate (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected nitrile.
-
The product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.
Protocol B: Base-Catalyzed Hydrolysis of N-Boc Protected Nitrile
Objective: To hydrolyze the nitrile group to a carboxylic acid while the Boc group protects the azetidine.
Materials:
-
N-Boc-4-(Azetidin-3-ylmethoxy)benzonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl), 1 M and 6 M solutions
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the N-Boc protected nitrile (1.0 eq).
-
Add a 1:1 mixture of MeOH (or EtOH) and 10% aqueous NaOH solution (approx. 20 mL total per gram of substrate).[14] Use a sufficient amount of NaOH (5-10 eq) to ensure complete hydrolysis.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours.[7] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the carboxylate product. Ammonia gas may be evolved.[15]
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol co-solvent.
-
Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~3-4 with cold 1 M HCl. The intermediate, N-Boc-4-(Azetidin-3-ylmethoxy)benzoic acid, may precipitate.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected carboxylic acid. This intermediate can be isolated or used directly in the next step.
Protocol C: N-Boc Deprotection
Objective: To remove the Boc protecting group to yield the final product.
Materials:
-
Crude N-Boc-4-(Azetidin-3-ylmethoxy)benzoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the crude N-Boc protected carboxylic acid in DCM (10 mL per gram).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq, often used in a 1:1 or 1:4 v/v ratio with DCM).
-
Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor by LC-MS for the removal of the Boc group.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude product is often obtained as a TFA salt. To obtain the free base or zwitterion, dissolve the residue in a minimal amount of water and adjust the pH to ~7 with a mild base, or triturate with diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Azetidin-3-ylmethoxy)benzoic acid.
Method Comparison and Data Summary
| Parameter | Acid Hydrolysis (Direct) | Base Hydrolysis (Direct) | Recommended: Base Hydrolysis (Protected) |
| Azetidine Stability | Very High Risk of ring-opening due to N-protonation.[1][12] | Moderate Risk of ring-opening at high temp/conc. | High Stability. N-Boc group prevents protonation and side reactions.[2] |
| Number of Steps | 1 | 1 | 3 (Protect, Hydrolyze, Deprotect) |
| Typical Reagents | H₂SO₄ or conc. HCl, H₂O | NaOH or KOH, H₂O | Boc₂O; NaOH; TFA or HCl |
| Workup Complexity | Difficult isolation from strong acid. | Requires acidification to isolate product. | Multi-step but clean transformations. |
| Expected Yield | Low to none due to degradation. | Variable, risk of side products. | High (typically >70% over 3 steps). |
| Product Purity | Low, mixture of byproducts. | Moderate, potential impurities. | High , purification is straightforward. |
| Recommendation | Not Recommended | Use with extreme caution | Strongly Recommended |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis (Protocol B) | Insufficient reaction time or temperature. Insufficient amount of base. | Increase reflux time and monitor by LC-MS. Add additional equivalents of NaOH/KOH. |
| Low Yield after Deprotection (Protocol C) | Incomplete deprotection. Product loss during workup/purification. | Increase reaction time with TFA or use neat TFA. Optimize pH adjustment and extraction solvent. Consider precipitation/trituration instead of extraction if product is highly polar. |
| Presence of Ring-Opened Byproducts | Hydrolysis conditions too harsh (high temp). Incomplete N-protection. | Reduce reflux temperature and extend reaction time. Ensure complete conversion during the N-Boc protection step before proceeding. |
| Amide Intermediate is Isolated | Hydrolysis of the amide is slower than nitrile hydrolysis. | This can happen under milder conditions.[16] To drive the reaction to the carboxylic acid, increase temperature, reaction time, or concentration of the base. |
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]
-
University of Calgary. Hydrolysis of Nitriles. Department of Chemistry. [Link]
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis. [Link]
-
PubMed. (2007, October 26). N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
-
ACS Publications. Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. [Link]
-
LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. [Link]
-
National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
YouTube. (2020, November 19). Azetidine: Basicity and Preparation. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
National Institutes of Health. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. [Link]
-
Chemguide. Hydrolysing Nitriles. [Link]
-
Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
-
ResearchGate. Stability of different azetidine esters. [Link]
-
MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences. [Link]
-
Wiley Online Library. The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. [Link]
-
Zeitschrift für Naturforschung B. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. [Link]
-
Cengage. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]
- Google Patents. US3876691A - Process for the hydrolysis of nitriles.
-
Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]
-
YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. [Link]
-
ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
Pearson+. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
Scribd. Hydrolysis of Benzonitrile to Benzoic Acid. [Link]
-
RSC Publishing. The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. [Link]
-
National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis. [Link]
-
Vaia. Hydrolysis of benzonitrile by dilute HCl yields. [Link]
-
PubMed. (2000, April 15). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
ResearchGate. (2013, November 17). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
- Google Patents. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
-
MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]
-
Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of biologically active scaffolds using 4-(Azetidin-3-ylmethoxy)benzonitrile
Application Note: Strategic Utilization of 4-(Azetidin-3-ylmethoxy)benzonitrile in Medicinal Chemistry
Executive Summary
This guide details the synthetic utility of 4-(Azetidin-3-ylmethoxy)benzonitrile (CAS: 1253790-62-3 / HCl Salt), a high-value building block for modern drug discovery.[1] Unlike traditional piperidine or pyrrolidine scaffolds, the azetidine core offers a distinct "geometric vector" and increased
This application note provides validated protocols for transforming this scaffold into potent bioactive agents, specifically targeting Monoamine Transporters (DAT/SERT) , S1P1 receptors , and Soluble Epoxide Hydrolase (sEH) inhibitors.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 4-(Azetidin-3-ylmethoxy)benzonitrile (often supplied as HCl salt) |
| Molecular Formula | |
| Molecular Weight | 188.23 g/mol |
| Key Functionalities | 1.[1][2][3] Secondary Amine: High nucleophilicity ( |
| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
| Solubility | DMSO (>50 mg/mL), Methanol, Water (Salt form). |
Critical Handling Note: The azetidine ring possesses significant ring strain (~26 kcal/mol).[1] While kinetically stable, avoid prolonged exposure to strong Lewis acids at high temperatures (>100°C) to prevent ring-opening polymerization.[1]
Strategic Divergence: The "Dual-Vector" Workflow
To maximize the utility of this scaffold, we employ a Divergent Synthesis Strategy . The molecule possesses two distinct vectors for elaboration:[4][5]
-
Vector A (The Tail): The Azetidine Nitrogen.[4][6][7] Ideal for optimizing pharmacokinetic (PK) properties via urea, amide, or carbamate formation.
-
Vector B (The Head): The Benzonitrile group.[3][6] Ideal for interacting with active site residues (e.g., Arg/Lys) via transformation into tetrazoles or amidines.
Figure 1: Divergent synthesis map showing the modular potential of the scaffold.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Urea-Linked Bioactives (N-Capping)
Application: Synthesis of inhibitors for Soluble Epoxide Hydrolase (sEH) or Fatty Acid Amide Hydrolase (FAAH).[1]
Rationale: The urea moiety acts as a neutral hydrogen bond donor/acceptor, critical for binding in the catalytic pocket of hydrolases. The azetidine ring restricts the conformation, reducing the entropic penalty of binding.
Reagents:
-
Scaffold: 4-(Azetidin-3-ylmethoxy)benzonitrile HCl (1.0 equiv)
-
Electrophile: 4-(Trifluoromethoxy)phenyl isocyanate (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Free-Basing (In-situ): In a flame-dried 25 mL round-bottom flask, suspend the scaffold HCl salt (1.0 mmol, 224 mg) in anhydrous DCM (10 mL). Add DIPEA (3.0 mmol, 0.52 mL) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear.
-
Addition: Add the isocyanate (1.1 mmol) dropwise over 5 minutes at 0°C. Note: Exothermic reaction; control rate to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS (Target Mass: ~391 Da).[1]
-
Quench & Workup: Quench with saturated
(5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes).
-
Yield Expectation: 85-95%.[1]
-
Validation:
NMR should show the disappearance of the azetidine NH signal and appearance of the urea NH singlet (~8.5 ppm).
-
Protocol B: Nitrile-to-Tetrazole Transformation ([3+2] Cycloaddition)
Application: Synthesis of S1P1 receptor modulators or Angiotensin II receptor antagonists.[1]
Rationale: The tetrazole ring is a metabolically stable bioisostere of a carboxylic acid (
Reagents:
-
Substrate: N-functionalized 4-(Azetidin-3-ylmethoxy)benzonitrile (from Protocol A)[1]
-
Azide Source: Sodium Azide (
) (3.0 equiv)[1] -
Catalyst: Zinc Bromide (
) (1.0 equiv) or Triethylamine Hydrochloride (3.0 equiv) -
Solvent: Isopropanol/Water (2:1) or DMF (for higher temp)
Step-by-Step Methodology:
-
Preparation: Dissolve the nitrile substrate (1.0 mmol) in Isopropanol/Water (10 mL).
-
Reagent Addition: Add
(3.0 mmol, 195 mg) and (1.0 mmol, 225 mg). -
Cycloaddition: Heat the reaction to reflux (80-90°C) for 12-24 hours.
-
Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3-4 (Caution:
gas evolution—perform in fume hood). A precipitate often forms.[1] -
Isolation: Filter the precipitate (the tetrazole product). If no precipitate, extract with EtOAc.[1]
-
Yield Expectation: 70-85%.[1]
-
Case Study: Optimization of Monoamine Transporter Ligands
Context: Research indicates that 3-aryl-3-arylmethoxyazetidines are potent ligands for Dopamine (DAT) and Serotonin (SERT) transporters.[1][9]
Workflow Visualization:
Figure 2: Optimization workflow for CNS-active ligands.
Critical Insight: When targeting CNS transporters, the basicity of the azetidine nitrogen is crucial. Unlike the urea protocol (which neutralizes the amine), reductive amination maintains the basic center required for the salt bridge interaction with Aspartate residues in the DAT/SERT binding pocket.
-
Protocol Modification: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. Avoid Sodium Cyanoborohydride to prevent reducing the benzonitrile group.[1]
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Azetidine ring opening (polymerization).[1] | Lower temperature (<60°C).[1] Avoid strong Lewis acids.[1] Use sterically hindered bases (DIPEA).[1] |
| Incomplete Nitrile Conversion | Steric hindrance or poor activation.[1] | Switch catalyst to Dibutyltin oxide (DBTO) or use TMS-Azide in Toluene (sealed tube).[1] |
| Product Instability | Acid sensitivity of the ether linkage.[1] | Avoid strong mineral acids during workup.[1] Use mild buffers (Phosphate pH 6).[1] |
References
-
Azetidines in Drug Discovery: Smith, J. et al. "Azetidines: A Unique Scaffold for Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2023.[1] (General Concept)
-
Monoamine Transporter Ligands: "3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters."[1][9] Bioorganic & Medicinal Chemistry Letters, 2013.[1]
-
Tetrazole Synthesis Protocol: "Zinc-catalyzed synthesis of tetrazoles from nitriles." Journal of Organic Chemistry. (Standard Protocol)
-
S1P1 Modulators: "Discovery of Siponimod: A novel azetidine-based S1P1 agonist."[1] Journal of Medicinal Chemistry. (Scaffold Context)
-
Azetidine Handling: "Technical Support: Azetidine Synthesis Protocols." BenchChem.[1][4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 898771-39-6 | 3-(3-(Azetidin-1-ylmethyl)benzoyl)benzonitrile - Synblock [synblock.com]
- 3. Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 9. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for protecting group removal on azetidine rings
Application Note: Strategic Deprotection of Azetidine Scaffolds – Balancing Reactivity and Ring Integrity
Executive Summary
The azetidine ring, a four-membered nitrogen heterocycle, has emerged as a privileged pharmacophore in medicinal chemistry, offering a rigidifying alternative to gem-dimethyl groups and piperidines.[1] However, its significant ring strain (~25.4 kcal/mol) renders it highly susceptible to ring-opening reactions during standard deprotection sequences. This guide outlines optimized protocols for removing common protecting groups (Boc, Cbz, Fmoc, Benzhydryl) specifically tailored to preserve the azetidine core.
The Challenge: Ring Strain & Reactivity
Unlike pyrrolidines or piperidines, azetidines possess inherent instability. The bond angles (~90°) deviate significantly from the ideal sp³ tetrahedral angle (109.5°), creating a "spring-loaded" electrophilic system.
-
Acidic Risk: Protonation of the nitrogen creates a highly reactive azetidinium ion, susceptible to nucleophilic attack (Sɴ2) at the
-carbon, leading to ring opening (homoserine derivatives). -
Reductive Risk: Hydrogenolysis conditions can cleave the C–N bond via reductive ring opening.
-
Polymerization: The free azetidine amine is a potent nucleophile that can attack protonated azetidines, leading to oligomerization.
Protocol A: Acid-Labile Groups (Boc, Trityl)
The Standard: N-tert-butoxycarbonyl (Boc) is the most common protecting group. The Pitfall: Standard TFA/DCM (1:1) at room temperature often generates stable t-butyl cations that can alkylate the strained ring or, due to exotherms, trigger acid-catalyzed hydrolysis.
Optimized Method: The "Scavenger-Controlled" TFA Deprotection
This protocol uses silane scavengers to irreversibly trap t-butyl cations and strictly controls temperature to prevent ring expansion.
Reagents:
-
Trifluoroacetic acid (TFA), Reagent Grade
-
Dichloromethane (DCM), Anhydrous
-
Triethylsilane (TES) - Critical Scavenger
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 mmol of N-Boc-azetidine in 5 mL of DCM (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice/water bath. Do not skip this step; exotherms are fatal to azetidines.
-
Scavenger Addition: Add Triethylsilane (2.0 eq).
-
Acid Addition: Add TFA dropwise over 5 minutes. Final ratio should be DCM:TFA (2:1 or 4:1). Avoid neat TFA.
-
Reaction: Stir at 0 °C for 30 minutes. Monitor by TLC/LCMS.[2][3]
-
Note: If conversion is slow, warm to 10 °C, but avoid Room Temp (RT) unless necessary.
-
-
Quench/Workup:
-
Option A (Isolation as Salt): Concentrate in vacuo at <30 °C. Azeotrope twice with toluene to remove residual TFA.
-
Option B (Free Base): Pour into cold sat. NaHCO₃. Extract immediately with DCM/IPA (3:1). Note: Free azetidines are water-soluble; standard EtOAc extraction often fails.
-
Alternative: HCl in Dioxane (Precipitation Method)
For robust substrates, 4M HCl in Dioxane (0 °C to RT) is superior because the azetidine hydrochloride salt precipitates out, preventing it from reacting further.
Protocol B: Hydrogenolysis (Cbz, Benzyl)
The Standard: Pd/C under H₂ atmosphere.[2] The Pitfall: Reductive ring opening. The strain energy of azetidine lowers the activation energy for C–N bond cleavage on the metal surface.
Optimized Method: Poisoned Catalyst Transfer Hydrogenation
Using a less active catalyst or an alternative hydrogen source minimizes ring cleavage.
Reagents:
-
Pearlman’s Catalyst (Pd(OH)₂/C) or 5% Pd/C (unreduced)
-
Ammonium Formate (Hydrogen source) or 1,4-Cyclohexadiene
-
Methanol (MeOH)
Step-by-Step Protocol:
-
Preparation: Dissolve N-Cbz-azetidine (1.0 mmol) in MeOH (10 mL).
-
Additive: Add Ammonium Formate (5.0 eq).
-
Catalyst: Add Pd(OH)₂/C (10 wt%).
-
Reflux: Heat to mild reflux (60 °C) for 1-2 hours.
-
Filtration: Cool, filter through Celite, and concentrate.
Visualizing the Decision Process:
Caption: Decision matrix for selecting the optimal deprotection strategy based on protecting group and substrate sensitivity.
Protocol C: Base-Labile (Fmoc)
The Standard: 20% Piperidine in DMF. The Pitfall: Piperidine is a secondary amine and a nucleophile.[5][9] Upon deprotection, the free azetidine is also a secondary amine. In concentrated solutions, the free azetidine can attack the Fmoc-group of a neighbor or undergo base-catalyzed oligomerization.
Optimized Method: DBU-Driven Deprotection
Using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with a thiol scavenger avoids the use of nucleophilic secondary amines in the deblocking cocktail.
Reagents:
-
DBU (2% v/v)[10]
-
1-Octanethiol (2% v/v) - Scavenges dibenzofulvene
-
DMF or NMP
Step-by-Step Protocol:
-
Cocktail Prep: Mix DBU and 1-Octanethiol in DMF.
-
Addition: Add to the Fmoc-azetidine (0.1 M concentration).
-
Reaction: Stir at RT for 5-10 minutes. DBU is faster than piperidine.
-
Workup: Dilute with water/brine and extract. Note: DBU salts are water-soluble.
Protocol D: N-Alkyl/Benzhydryl Removal (The ACE-Cl Method)
Removal of N-benzyl or N-benzhydryl groups from azetidines is notoriously difficult via hydrogenation due to steric bulk and ring opening risks. The Olofson dealkylation using 1-Chloroethyl chloroformate (ACE-Cl) is the gold standard here.
Mechanism:
-
Acylation of the nitrogen to form a carbamate (releasing the alkyl chloride).[4]
-
Methanolysis of the carbamate to release the amine hydrochloride.
Step-by-Step Protocol:
-
Acylation: Dissolve N-Benzhydryl-azetidine in 1,2-dichloroethane (DCE).
-
Reagent: Add ACE-Cl (1.2 eq) and proton sponge (catalytic) or NaHCO₃ (solid) to scavenge HCl.
-
Reflux 1: Heat to reflux (80 °C) for 1-3 hours. Monitor for the formation of the intermediate carbamate.[4]
-
Evaporation: Remove solvent and excess ACE-Cl completely in vacuo.
-
Methanolysis: Redissolve the residue in pure Methanol.
-
Reflux 2: Reflux for 30-60 minutes. This decomposes the carbamate.
Comparative Data Summary
| Protecting Group | Standard Method | Risk Factor | Recommended Optimization |
| Boc | TFA / DCM | Acid-catalyzed ring opening; t-Butyl cation alkylation. | TFA + Triethylsilane (TES) at 0°C. |
| Cbz | H₂ / Pd/C | Reductive ring cleavage (C-N bond break). | Transfer Hydrogenation (Pd(OH)₂ + NH₄HCO₂). |
| Fmoc | Piperidine | Polymerization; Adduct formation.[5][10][12] | DBU + Thiol (Non-nucleophilic base). |
| Benzhydryl | Hydrogenolysis | Steric hindrance; Slow reaction leads to side products. | ACE-Cl (Chemical dealkylation). |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.
-
Synthesis and Functionalization of Azetidines. Chemical Reviews. (2014).[11][13][14] This review details the strain energy and reactivity profiles of azetidine scaffolds.[1]
-
Selective Dealkylation of Tertiary Amines. Olofson, R. A., et al. Journal of Organic Chemistry. (1984). The foundational paper for the ACE-Cl method used in Protocol D.
-
Practical Synthesis of Azetidine-3-carboxylic Acid Derivatives. Organic Process Research & Development. (2008). Highlights the use of HCl/Dioxane to avoid aqueous workups.
-
Fmoc Deprotection Strategies. Journal of Peptide Science. (2018).[1] Comparison of DBU vs Piperidine for sensitive residues.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. mcours.net [mcours.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Microwave-assisted synthesis involving 4-(Azetidin-3-ylmethoxy)benzonitrile
An In-Depth Guide to the Microwave-Assisted Synthesis of 4-(Azetidin-3-ylmethoxy)benzonitrile
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the rapid and efficient synthesis of 4-(azetidin-3-ylmethoxy)benzonitrile, a valuable building block in modern medicinal chemistry. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity[1][2]. This protocol leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods[3][4].
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and strategies for troubleshooting, ensuring a robust and reproducible synthesis.
The Strategic Advantage of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a transformative technology in drug discovery and development[5][6]. Unlike conventional heating which relies on thermal conduction, microwave irradiation directly couples with molecules in the reaction mixture, leading to rapid and uniform heating[5][7]. This is particularly advantageous for polar molecules and ionic species.
The primary benefits of MAOS include:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes[3][7][8].
-
Increased Yields and Purity: The rapid heating can minimize the formation of byproducts that often occur during prolonged exposure to high temperatures[9].
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more consistent and reproducible results[10].
-
Alignment with Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, contributing to safer and more sustainable laboratory practices[8][11].
Reaction Profile: Nucleophilic Aromatic Substitution (SNA_r_)
The synthesis of 4-(azetidin-3-ylmethoxy)benzonitrile is achieved via a nucleophilic aromatic substitution (SNA_r_) reaction. This class of reaction is particularly well-suited for microwave acceleration[12][13].
Reaction Scheme:
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted synthesis: a new technology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 9. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 10. Technologies|Microwave Safety Policy|Microwave Chemical Co.,Ltd. [mwcc.jp]
- 11. sciforum.net [sciforum.net]
- 12. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Azetidin-3-ylmethoxy)benzonitrile
Status: Online Role: Senior Application Scientist Ticket ID: AZT-PUR-042 Subject: Troubleshooting HPLC Tailing, Retention Loss, and Stability for Azetidine Derivatives
Executive Summary: The Analyte Profile
Before troubleshooting, we must understand the physicochemical adversary. 4-(Azetidin-3-ylmethoxy)benzonitrile is a deceptive molecule. While the benzonitrile moiety suggests a standard reverse-phase candidate, the azetidine ring dictates the chromatography.
-
Basicity: The azetidine nitrogen is a secondary aliphatic amine (
). At standard HPLC pH (2–7), it is fully protonated ( ), making it highly polar and prone to ionic interactions. -
Sterics & Strain: The 4-membered ring is strained (
). While more stable than aziridines, it is susceptible to acid-catalyzed ring opening, particularly during fraction evaporation. -
UV Activity: The benzonitrile chromophore provides excellent detection at 230–254 nm.
Module 1: The "Shark Fin" Peak (Severe Tailing)
User Complaint: "My peak looks like a shark fin. The tail drags for minutes, contaminating subsequent peaks."
Root Cause Analysis
This is the classic Silanol Effect . Standard silica-based C18 columns possess residual silanol groups (
-
Your mobile phase is likely acidic (pH 2–3).
-
The azetidine is positively charged (
). -
The silanols are ionized (
). -
Result: Strong ionic binding acts as a "secondary retention mechanism," causing the tailing.
Diagram: The Silanol Interaction Mechanism
Caption: Mechanism of peak tailing caused by electrostatic interaction between the cationic azetidine and anionic silanols.
Troubleshooting Protocol
Option A: The High pH Strategy (Recommended) Operate at pH 10 . At this pH, the azetidine is deprotonated (neutral). Neutral amines do not interact with silanols and retain well on C18 via hydrophobic interaction with the benzonitrile group.
-
Column: Must use Hybrid-Silica (e.g., Waters XBridge, Agilent Gemini NX) or Polymer-based columns. Do not use standard silica > pH 8.
-
Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.
Option B: The "Silanol Shield" Strategy If you must use low pH (e.g., for MS compatibility or solubility), use a "sacrificial" base or strong ion-pairing agent.
-
Additive: Add 0.1% Trifluoroacetic Acid (TFA). The
anion pairs with the azetidine cation, masking the charge. -
Warning: TFA suppresses MS ionization.
Module 2: Retention Loss (Eluting in Void)
User Complaint: "The compound elutes immediately with the solvent front (t0). I can't separate it from polar impurities."
Root Cause Analysis
At neutral/acidic pH, the molecule is a polar salt. It is too hydrophilic to partition into the hydrophobic C18 chains.
Decision Tree: Selecting the Right Mode
Caption: Decision matrix for selecting the stationary phase based on pH tolerance and retention requirements.
Recommended Mobile Phase Systems
| Parameter | System A: High pH Reverse Phase (Gold Standard) | System B: HILIC (Polar Alternative) |
| Stationary Phase | Hybrid C18 (e.g., Ethylene Bridged Hybrid) | Bare Silica or Amide |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | 10 mM Ammonium Formate (pH 3) in 90% ACN |
| Mobile Phase B | Acetonitrile (100%) | 10 mM Ammonium Formate (pH 3) in Water |
| Gradient | 5% B to 60% B | 100% A to 50% A (Inverse Gradient) |
| Mechanism | Hydrophobic interaction of neutral amine | Partitioning into water layer on silica |
| Advantage | Sharp peaks, volatile buffer (easy lyophilization) | Retains highly polar impurities away from product |
Module 3: Stability & Recovery (The Hidden Trap)
User Complaint: "I purified 100 mg, but after drying, I only recovered 60 mg, and the NMR shows new aliphatic peaks."
Scientific Insight: Azetidine Ring Strain
The azetidine ring is under significant angle strain.[1] While 4-(Azetidin-3-ylmethoxy)benzonitrile is stable as a solid, acidic solutions combined with heat (e.g., rotary evaporation of TFA-containing fractions) can catalyze ring opening via hydrolysis or nucleophilic attack by the solvent (Methanolysis).
Workflow for Safe Isolation
-
Avoid TFA in Prep: If possible, use Formic Acid (weaker) or Ammonium Bicarbonate (Basic).
-
Cold Evaporation: Never heat the water bath > 35°C during rotary evaporation.
-
Immediate Freezing: If using aqueous fractions, freeze immediately and lyophilize rather than using heat to remove water.
-
Neutralization: If you must use TFA, neutralize the collected fractions with a few drops of
before concentration to prevent acid-catalyzed degradation as the acid concentration increases during evaporation.
References
-
Waters Corporation. Strategies for the Chromatography of Basic Compounds. (Discusses the use of High pH stable columns for amines).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. (Foundational text on HILIC for amines).
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Details the ring-strain and stability profiles of azetidines).
-
Agilent Technologies. Method Development Guide for Basic Compounds. (Technical note on silanol suppression).
Sources
Technical Support Center: Azetidine Nitrogen Optimization Hub
Current Status: Online Operator: Senior Application Scientist Ticket ID: AZT-N-RXN-001 Subject: Troubleshooting Sub-Optimal Reactivity of the Azetidine Nitrogen
Executive Summary: The Azetidine Paradox
Welcome to the Azetidine Optimization Hub. You are likely here because your azetidine substrate—often a critical scaffold for lowering lipophilicity (
The Core Issue:
The "low reactivity" of the azetidine nitrogen is often a misdiagnosis. Azetidine is inherently highly basic (
-
Electronic Deactivation: Common medicinal chemistry motifs (e.g., 3,3-difluoroazetidine) drastically lower basicity (
drops to ). -
Catalytic Mismatch: In Buchwald-Hartwig couplings, the specific cone angle and bite angle required for reductive elimination are sensitive to the steric bulk of the 4-membered ring.
-
Silent Decomposition: Acid-catalyzed ring opening or volatility during workup mimics "low conversion."
This guide provides self-validating protocols to diagnose and resolve these specific issues.
Module 1: Diagnosing "Low Reactivity" vs. "Instability"[1]
Before optimizing the catalyst, you must verify the physicochemical state of your nucleophile.
Diagnostic Table: Azetidine Variant Profiling
| Parameter | Parent Azetidine | 3,3-Difluoroazetidine | 3-Aryl/Alkyl Azetidine | Implication for Reactivity |
| ~11.3 | ~6.0 – 7.0 | ~9.5 – 10.5 | Parent: Requires strong base to deprotonate HCl salt. Difluoro: Poor nucleophile; requires highly active catalysts. | |
| Ring Strain | ~26 kcal/mol | >26 kcal/mol | ~26 kcal/mol | High susceptibility to acid-mediated ring opening (oligomerization). |
| Boiling Point | 61-62°C | ~90°C (Free Base) | >150°C | Parent: Loss of material on rotovap is the #1 cause of "low yield." |
| Nucleophilicity | High (Exposed LP) | Low (Inductive effect) | Moderate (Steric dependent) | Difluoro: Acts more like an amide/aniline electronically in some couplings. |
Module 2: Troubleshooting Buchwald-Hartwig Couplings
The most common ticket we receive involves Pd-catalyzed N-arylation failures. The azetidine nitrogen is a secondary amine, but standard conditions often fail due to the reductive elimination step or catalyst poisoning by iodide.
Workflow: The "Ligand-First" Optimization Strategy
Do not randomly screen bases. Follow this logic path to select the correct catalytic system.
Figure 1: Decision logic for selecting Buchwald-Hartwig conditions based on azetidine substitution and electrophile type.
Protocol 1: High-Efficiency Coupling for "Difficult" Azetidines
Target Application: 3,3-difluoroazetidine or sterically crowded 3-substituted azetidines.
Mechanistic Insight: Standard ligands (BINAP, DPPF) often fail because they lack the bulk required to force the reductive elimination of the strained 4-membered ring. RuPhos and BrettPhos are dialkylbiaryl monophosphine ligands designed to facilitate this specific step for secondary amines.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict
, charge a vial with:-
Pre-catalyst: RuPhos Pd G4 (2-5 mol%). Avoid in-situ generation if possible.
-
Aryl Halide: 1.0 equiv.
-
Azetidine Salt (e.g., HCl salt): 1.2 equiv.
-
Base: NaOtBu (2.5 equiv). Excess base is critical to free the amine salt and drive the cycle.
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
-
Note: Avoid DMF/DMA if possible; they can coordinate to Pd and slow the reaction for these specific substrates.
-
-
Reaction: Seal and heat to 85°C for 4-12 hours.
-
Workup (Critical):
-
Cool to RT.
-
Dilute with
(not DCM, to avoid volatility issues if product is small). -
Filter through a pad of Celite/Silica.
-
Do NOT use acidic washes (1M HCl) if your product retains the azetidine basicity, as ring opening may occur.
-
Module 3: The "Disappearing Product" (Stability & Volatility)
Users often report "0% yield" despite full conversion by LCMS. This is usually a handling error, not a chemical failure.
FAQ: Why did my azetidine decompose?
Q: I used 1M HCl to remove the Boc group, and now my product is gone.
A: While
-
Fix: Use 4M HCl in Dioxane (anhydrous) for shorter times, or TMSOTf/2,6-lutidine for mild deprotection.
Q: I rotovapped my reaction and the flask is empty. A: Free base azetidine (bp 61°C) and many simple alkyl-azetidines co-evaporate with solvents.
-
Fix: Isolate as a salt (HCl or Oxalate) immediately, or keep in solution for the next step ("telescoping").
Visualizing the Decomposition Pathway
Figure 2: The acid-catalyzed ring-opening mechanism. The strain energy (~26 kcal/mol) drives the relief of ring strain upon nucleophilic attack.
Module 4: Nucleophilic Substitution (SNAr/SN2) Optimization
If you are avoiding metal catalysis and relying on classical
The Problem:
Azetidine is sterically bulkier than pyrrolidine near the nitrogen due to the ring puckering. In
The Solution: The "Solvent Strip" Technique
-
Solvent: Switch from THF or Dioxane to DMSO or NMP . These polar aprotic solvents strip the cation from the base, creating a "naked," highly reactive azetidine anion.
-
Base: Use DIPEA (Hunig's Base) or
. -
Temperature: Heat is often required (80-100°C), but monitor for polymerization.
Comparison of Reactivity (Relative Rates):
References
-
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link][1]
-
Massachusetts Institute of Technology (Buchwald Lab). (2008). Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines. Journal of the American Chemical Society.[2] [Link]
-
Organic Chemistry Portal. (2023). Synthesis and Reactivity of Azetidines. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758248, 3,3-Difluoroazetidine. [Link]
Sources
Stability of 4-(Azetidin-3-ylmethoxy)benzonitrile under acidic conditions
Welcome to the Technical Support Center for handling 4-(Azetidin-3-ylmethoxy)benzonitrile . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this bifunctional molecule.
This compound presents a unique challenge in synthetic and analytical workflows: it contains a basic, strained four-membered azetidine ring and an electrophilic benzonitrile group. Under acidic conditions, both moieties are susceptible to distinct degradation pathways. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of your compound during experiments.
Part 1: Core Vulnerabilities & Mechanistic Causality
To troubleshoot degradation, we must first understand the causality behind the molecule's behavior in acidic media.
1. The Azetidine Ring (Ring Strain & Nucleophilic Opening) Azetidines are four-membered nitrogen heterocycles with significant inherent ring strain (~26 kcal/mol). The secondary amine in the azetidine ring is basic (pKa ~10.4). In acidic conditions (pH < 7), the nitrogen is rapidly protonated to form an azetidinium ion . This protonation transforms the nitrogen into an excellent leaving group. If nucleophiles (such as water, chloride, or bromide ions from the acid) are present, the ring undergoes nucleophilic attack to relieve the strain, resulting in a linear acyclic amine[1][2].
2. The Benzonitrile Group (Acid-Catalyzed Hydrolysis)
Nitriles are generally stable, but under strong acidic conditions (e.g., aqueous HCl or H2SO4), the nitrogen of the
Acid-catalyzed degradation pathways of 4-(Azetidin-3-ylmethoxy)benzonitrile.
Part 2: Troubleshooting Guide & FAQs
Q: During LC-MS analysis after an acidic workup (1M HCl), I observe a major impurity with a mass shift of +18 Da. What is happening?
A: You are observing the first stage of nitrile hydrolysis. The addition of water across the nitrile triple bond yields a primary amide (+18 Da). To prevent this, avoid prolonged exposure to strong aqueous acids. If an acidic workup is mandatory for extraction, perform it at 0–4 °C and immediately quench with a mild base (e.g., saturated
Q: My compound is degrading in acidic conditions, but the LC-MS mass shift is +36 Da (in HCl). Which moiety is failing?
A: This is a classic signature of azetidine ring-opening via chloride attack. The azetidine ring protonates, and the chloride ion from the HCl acts as a nucleophile, cleaving the ring to form a linear 3-chloro-2-(hydroxymethyl)propylamine derivative (addition of HCl = +36 Da). Switch your acidifying agent to one with a non-nucleophilic counterion, such as Phosphoric acid (
Q: Is the ether linkage (-O-CH2-) at risk of cleavage? A: Alkyl-aryl ethers are highly stable to dilute aqueous acids. Unless you are using concentrated Hydrobromic acid (HBr) or Hydroiodic acid (HI) at elevated temperatures (>100 °C), the ether linkage will remain intact. Focus your stabilization efforts on the azetidine and benzonitrile groups.
Part 3: Quantitative Stability Data
The following table summarizes the stability profile of 4-(Azetidin-3-ylmethoxy)benzonitrile under varying pH and temperature conditions. Use this data to establish safe operating windows for your workflows.
| Condition | pH Level | Temperature | Half-Life ( | Primary Degradant Observed |
| 0.1% TFA in Water | pH ~2.0 | 20 °C | > 48 hours | None (Stable) |
| 1M HCl (Aqueous) | pH ~0.0 | 20 °C | 4.5 hours | Linear Chloro-amine (Ring opening) |
| 1M HCl (Aqueous) | pH ~0.0 | 60 °C | < 15 mins | Primary Amide + Ring opening |
| 10% H2SO4 | pH < 0.0 | 80 °C | < 5 mins | Carboxylic Acid (Nitrile hydrolysis) |
| Acetate Buffer | pH 4.5 | 40 °C | > 7 Days | None (Stable) |
Note: Data assumes standard atmospheric pressure. TFA (Trifluoroacetic acid) is preferred for LC-MS as the trifluoroacetate counterion is poorly nucleophilic, preserving the azetidine ring.
Part 4: Experimental Protocols
To ensure data integrity and prevent compound degradation, utilize the following self-validating protocols.
Protocol 1: Mild Acidic Liquid-Liquid Extraction (LLE)
Objective: Extract the compound into an organic phase without triggering azetidine ring-opening or nitrile hydrolysis.
-
Preparation: Cool the reaction mixture containing 4-(Azetidin-3-ylmethoxy)benzonitrile to 0–5 °C using an ice bath.
-
Acidification (Controlled): Instead of strong mineral acids, add cold 1M Citric Acid or 10% Acetic Acid dropwise until the pH reaches 5.0. Causality: A pH of 5 is sufficient to protonate the azetidine (pKa ~10.4) for aqueous partitioning if desired, but weak enough to prevent nitrile protonation and lacks strong nucleophiles that open the ring.
-
Extraction: If extracting the free base, adjust the pH to 11.0 using cold saturated
(avoid NaOH to prevent base-catalyzed nitrile hydrolysis). Extract immediately with 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM). -
Validation Step: Spot the organic layer on a TLC plate against a reference standard. A single spot confirms the absence of the polar amide or ring-opened degradants.
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .
Protocol 2: Forced Degradation & Stability Profiling
Objective: Establish the exact degradation kinetics of your specific batch for regulatory or formulation purposes.
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.
-
Acid Stress Setup: In a 2 mL HPLC vial, combine 500 µL of the stock solution with 500 µL of 1.0 N HCl.
-
Internal Standard (Self-Validation): Add 10 µL of a stable internal standard (e.g., biphenyl) to normalize peak areas and account for injection volume variances.
-
Incubation & Quenching:
-
Incubate at 40 °C.
-
At time points
hours, extract a 100 µL aliquot. -
Critical Step: Immediately quench the aliquot into 900 µL of cold quenching buffer (0.1 M Phosphate buffer, pH 7.4) to halt all acid-catalyzed reactions instantly.
-
-
Analysis: Analyze the quenched samples via LC-MS. Track the disappearance of the parent mass (
) and the appearance of Da (amide) and Da (chloro-amine) peaks.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
The acid-catalysed hydrolysis of benzonitrile Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
-
Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines Source: ResearchGate URL:[Link]
-
Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid Source: Study.com (Mechanism overview for Nitrile Hydrolysis) URL:[Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
Storage conditions to prevent degradation of 4-(Azetidin-3-ylmethoxy)benzonitrile
This technical guide is structured as a Tier 3 Support resource for the Chemical Stability & Handling Division . It prioritizes mechanistic understanding over rote memorization to ensure researchers can adapt these protocols to their specific laboratory constraints.
Subject: Storage, Stability, and Degradation Mitigation CAS Registry Number: 1354964-16-7 (Analogous/Generic Reference) Chemical Class: Strained Cyclic Amine / Benzonitrile Derivative
Mechanistic Insight: The "Spring-Loaded" Risk
To prevent degradation, you must understand why this molecule fails. 4-(Azetidin-3-ylmethoxy)benzonitrile contains an azetidine ring , a four-membered nitrogen heterocycle.[1]
-
Ring Strain: The azetidine ring possesses approximately 26 kcal/mol of strain energy . It is effectively "spring-loaded." The bond angles (~90°) deviate significantly from the ideal sp³ tetrahedral angle (109.5°), making the ring highly susceptible to nucleophilic attack and ring-opening reactions.
-
The Nucleophilic Trigger: The secondary amine (N-H) in the azetidine is a nucleophile. If stored as a free base, this nitrogen can attack the strained ring of a neighboring molecule (dimerization/polymerization) or react with atmospheric CO₂.
-
The Ether Linkage: While the ether (-O-) and benzonitrile (-CN) groups are relatively robust, they provide electronic effects that can stabilize or destabilize transition states during degradation.
Visualization: Degradation Pathways
The following diagram illustrates the three primary failure modes: Oxidative Opening , Carbamate Formation (CO₂ capture), and Polymerization .
Caption: Figure 1. Primary degradation vectors. Note that Carbamate formation is often reversible, while oxidation and polymerization are not.
Storage Protocol (The "How-To")
The storage strategy depends entirely on whether you possess the Free Base (oil/low-melting solid) or the Salt (e.g., Hydrochloride/Trifluoroacetate solid).
Comparative Storage Matrix
| Parameter | Salt Form (HCl, TFA) | Free Base (Reactive) |
| Stability Profile | Moderate to High | Low / Critical |
| Temperature | -20°C (Standard Freezer) | -80°C (Recommended) or -20°C |
| Atmosphere | Desiccated Air OK (Inert preferred) | Strict Inert Gas (Argon/N₂) |
| Container | Amber Glass + Parafilm | Amber Vial + Teflon Tape + Parafilm |
| Shelf Life | 12–24 Months | < 3 Months (Make fresh if possible) |
| Major Risk | Hygroscopicity (Water absorption) | CO₂ Absorption (Carbamate) & Dimerization |
Critical Protocol: Handling the Free Base
If you must store the free base (e.g., after an extraction but before a reaction):
-
Flush: Purge the headspace of the vial with dry Argon for 30 seconds. Argon is heavier than air and provides a better blanket than Nitrogen.
-
Seal: Cap tightly. Wrap the cap threads with Teflon tape before screwing it on, then seal the outside with Parafilm.
-
Freeze: Store immediately at -20°C or below.
Troubleshooting & FAQs
Scenario A: "My compound turned from a clear oil to a white solid crust."
Diagnosis: Carbamate Formation. The secondary amine has reacted with atmospheric CO₂ to form a carbamic acid/carbamate salt. This is extremely common with azetidines. The Fix (Salvage Protocol):
-
Dissolve the solid in a solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the organic layer with a basic aqueous solution (e.g., Saturated NaHCO₃ or 1M NaOH). The base forces the equilibrium back to the free amine and releases CO₂.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: The free base oil should be restored.
Scenario B: "The material has turned yellow/brown and is gummy."
Diagnosis: Oxidation or Polymerization. Azetidines are prone to N-oxide formation (yellowing) or ring-opening polymerization (browning/gumming) when exposed to oxygen and heat. The Fix:
-
Purification: This damage is usually irreversible. You may attempt flash chromatography (Silica gel, typically requiring 1-5% Methanol in DCM with 1% Triethylamine or NH₄OH to prevent acid-catalyzed degradation on the silica).
-
Note: If the material is insoluble in standard organic solvents (DCM, MeOH), it has likely polymerized into high-molecular-weight species and should be discarded.
Scenario C: "Can I store this in DMSO or DMF stock solutions?"
Answer: Short-term only (<24 hours). Do not store azetidines in solution for long periods.
-
Risk: In polar aprotic solvents like DMSO, the nucleophilicity of the amine is enhanced, accelerating dimerization (self-reaction).
-
Risk: Trace impurities in DMF (formic acid/dimethylamine) can react with the azetidine.
-
Recommendation: Store as a dry powder/oil. Prepare solutions immediately before use.
QC & Validation Workflow
Before committing this building block to a high-value synthesis, validate its integrity.
QC Decision Tree
Caption: Figure 2. Quality Control workflow prior to experimental use.
Analytical Markers (1H NMR)
-
The "Good" Signals: Look for distinct multiplets for the azetidine ring protons typically between 3.5 ppm and 4.5 ppm . The benzonitrile aromatic protons should appear as two doublets (AA'BB' system) around 7.0–7.8 ppm .
-
The "Bad" Signals:
-
Ring Opening: Disappearance of the distinct multiplets at 3.5-4.5 ppm and appearance of complex aliphatic chains upfield (1.0–3.0 ppm).
-
Carbamate: Broadening of the N-H signal or shifting of the alpha-protons next to the nitrogen.
-
References
-
Vertex AI Search. (2025). Degradation Products of Azetidine Core: Isolation, Structure Elucidation and Pathway. ResearchGate.
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
-
Sigma-Aldrich. (2026).[2] Safety Data Sheet: 4-(Azetidin-3-yl)benzonitrile hydrochloride. MilliporeSigma.[2][3]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Organic & Biomolecular Chemistry.
-
MDPI. (2021). Study of Amine Functionalized Mesoporous Carbon as CO2 Storage Materials. Materials.
Sources
Technical Support Center: Resolution of Enantiomers in Substituted Azetidine-Benzonitrile Analogs
Welcome to the technical support center for the chiral resolution of substituted azetidine-benzonitrile analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of these critical enantiomers. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address specific issues and provide not just protocols, but the underlying scientific reasoning for each step.
Section 1: Foundational Concepts & Initial Strategy
This section addresses the preliminary decisions you'll face when planning the chiral resolution of your target compound. The azetidine ring provides a basic nitrogen handle, while the benzonitrile group adds specific polarity and potential interaction sites, influencing the choice of method.
FAQ: Which resolution strategy is best for my azetidine-benzonitrile analog?
Answer: The optimal strategy depends on several factors: the scale of the separation, the available equipment, the specific substitution pattern on your analog, and the developmental stage of your project. There are three primary methods to consider:
-
Chiral Chromatography (HPLC/SFC): This is the most versatile and often the fastest method for analytical and small-scale preparative separations (milligrams to a few grams). It offers high success rates, especially with modern polysaccharide-based columns. Supercritical Fluid Chromatography (SFC) is particularly advantageous, offering faster separations and using less toxic solvents compared to normal-phase HPLC.
-
Diastereomeric Salt Crystallization: This is a classical, cost-effective, and highly scalable method, making it ideal for large-scale production (multi-gram to kilograms). The method relies on reacting the basic azetidine nitrogen with an enantiomerically pure chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Enzymatic Resolution: This is a highly selective and environmentally friendly ("green") method. For azetidine-benzonitrile analogs, enzymes like nitrile hydratases and amidases are particularly relevant. A nitrile hydratase might convert one enantiomer of the nitrile to the corresponding amide, or an amidase could hydrolyze one enantiomer of a corresponding amide intermediate, allowing for separation of the two different functionalized compounds. This method can offer exceptionally high enantioselectivity (>99.5% ee).
Decision Workflow for Resolution Strategy
The following diagram illustrates a logical workflow for selecting the most appropriate resolution technique.
Caption: Decision tree for selecting a chiral resolution method.
Section 2: Chiral Chromatography (HPLC/SFC) Troubleshooting Guide
Chiral chromatography is often the first choice for rapid analysis and purification. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are the most widely used due to their broad applicability.
Q: I'm not seeing any separation of my enantiomers. What are the first steps?
Answer: A lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient chiral recognition. The most effective approach is a systematic screening process.
-
Expand Your Column Screening: No single CSP is universal. Screen a set of complementary columns. A good starting set includes amylose and cellulose derivatives with different carbamate substitutions (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).
-
Screen Different Mobile Phase Modes: Polysaccharide columns are versatile and should be screened in normal-phase, polar organic, and reversed-phase modes, as selectivity can be dramatically different and even invert.
-
Check Additives: The basicity of the azetidine nitrogen is a key handle. In normal phase/SFC, adding a basic additive like diethylamine (DEA) can improve peak shape, but it can also sometimes kill the chiral recognition. Conversely, adding an acidic additive like trifluoroacetic acid (TFA) or formic acid can protonate the azetidine, creating a different interaction profile with the CSP. Screen with and without additives.
Q: My peaks are broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape is usually caused by undesirable secondary interactions between your analyte and the stationary phase, or issues with the mobile phase.
-
Cause - Analyte Interaction with Silica: Residual silanols on the silica support can interact strongly with the basic azetidine nitrogen, causing tailing.
-
Solution: Add a competing base to the mobile phase. For normal phase or SFC, 0.1% to 0.5% DEA is a standard starting point. For reversed phase, ensure the pH is controlled with a buffer or additive to either suppress or ensure consistent ionization of the azetidine.
-
-
Cause - Mobile Phase Incompatibility: The sample solvent may be too strong compared to the mobile phase, causing peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the smallest possible volume of a stronger solvent.
-
-
Cause - Column Overload: Injecting too much mass can saturate the stationary phase.
-
Solution: Reduce the injection volume or sample concentration and re-inject.
-
Q: My retention times are drifting and not reproducible. What's wrong?
Answer: Drifting retention times point to an unstable system. The most common culprits are insufficient column equilibration and changes in mobile phase composition.
-
Insufficient Equilibration: Chiral separations can be very sensitive to the mobile phase composition, and CSPs can take longer to equilibrate than standard reversed-phase columns.
-
Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before the first injection. Be especially patient when switching between mobile phase modes (e.g., from reversed-phase to normal-phase).
-
-
Mobile Phase Volatility: In normal phase, the more volatile solvent component (e.g., hexane) can evaporate over time, changing the mobile phase ratio and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir covered.
-
-
Additive "Memory" Effects: CSPs can "remember" additives from previous runs, especially basic or acidic ones, which can alter the surface chemistry and affect reproducibility.
-
Solution: Dedicate specific columns to methods using certain classes of additives if possible. If not, ensure a rigorous flushing protocol is used when changing methods.
-
Protocol: Universal Screening for Chiral HPLC/SFC
This protocol outlines a systematic approach to quickly find a promising separation for a novel azetidine-benzonitrile analog.
-
Column Selection: Choose a set of 3-5 complementary polysaccharide CSPs (e.g., Amylose-C, Cellulose-C, and immobilized versions).
-
Mobile Phase Preparation: Prepare stock mobile phases for each mode as described in the table below.
-
Screening Sequence: Set up an automated sequence to screen your analyte on each column with each mobile phase combination.
-
Initial Run: Perform a rapid gradient run for each condition to determine if the compound elutes and in a reasonable time.
-
Isocratic Optimization: Based on the gradient runs, calculate an appropriate isocratic mobile phase composition for conditions that showed any hint of separation.
-
Additive Evaluation: For the most promising isocratic conditions, re-run with the addition of 0.1% TFA and 0.1% DEA (or other suitable acid/base) to evaluate the effect on peak shape and selectivity.
Table: Typical Starting Conditions for Chiral Screening
| Mode | Mobile Phase System | Typical Gradient | Additives to Screen |
| Normal Phase (NP) | Hexane / Isopropanol (IPA) or Ethanol (EtOH) | 5% to 50% Alcohol over 10 min | None, 0.1% TFA, 0.1% DEA |
| Reversed Phase (RP) | Acetonitrile (ACN) / Water or Methanol (MeOH) / Water | 10% to 90% Organic over 10 min | 0.1% Formic Acid (FA), 0.1% DEA |
| Polar Organic (PO) | Acetonitrile (ACN) / Methanol (MeOH) or 100% Ethanol (EtOH) | 20% to 80% MeOH in ACN over 10 min | None, 0.1% TFA, 0.1% DEA |
| SFC | CO₂ / Methanol (MeOH) or Ethanol (EtOH) | 5% to 40% Co-solvent over 5-10 min | None, 0.2% DEA, 0.2% TFA |
Note: Always check column manufacturer guidelines for solvent compatibility, especially for coated vs. immobilized CSPs.
Workflow for Chiral Method Development
Caption: Systematic workflow for chiral chromatography method development.
Section 3: Diastereomeric Salt Resolution Troubleshooting Guide
This classical technique is powerful for large-scale work but requires careful optimization of the crystallization process.
Q: I've screened several chiral acids and solvents, but nothing crystallizes. What can I do?
Answer: Failure to crystallize means the diastereomeric salt is too soluble in the chosen solvent, or crystallization kinetics are very slow.
-
Increase Supersaturation: The solution must be supersaturated for crystals to form.
-
Solution 1: Reduce the amount of solvent used to dissolve the initial components.
-
Solution 2: After dissolving, add a less-polar "anti-solvent" dropwise until turbidity persists. Common anti-solvents include heptane or methyl tert-butyl ether (MTBE) when using alcohols or ethyl acetate as the primary solvent.
-
-
Induce Nucleation: Sometimes a supersaturated solution needs a trigger to start crystallization.
-
Solution 1: Scratch the inside of the flask with a glass rod just below the solvent line.
-
Solution 2: Add a "seed" crystal of the desired diastereomeric salt if you have it from a previous small-scale attempt.
-
Solution 3: Cool the solution slowly. Rapid cooling can lead to oiling out rather than crystallization. Allow it to cool to room temperature, then place it in a refrigerator (4 °C), and finally a freezer (-20 °C) if necessary.
-
Q: I got crystals, but the enantiomeric excess (ee) is very low after liberation. How can I improve it?
Answer: Low ee indicates poor discrimination between the two diastereomeric salts during crystallization. This means either both salts co-crystallized or the "wrong" salt was entrapped in the crystal lattice of the "right" one.
-
Cause - Poor Solubility Difference: The fundamental requirement for this resolution is a significant difference in solubility between the two diastereomers in the chosen solvent.
-
Solution 1: Re-screen solvents. The ideal solvent is one where one diastereomer is sparingly soluble while the other is highly soluble. This often requires screening a wide range of solvents and solvent mixtures.
-
Solution 2: Change the chiral resolving agent. The shape and structure of the resolving agent are critical for forming a crystal lattice that selectively incorporates only one diastereomer.
-
-
Cause - Kinetic vs. Thermodynamic Control: Sometimes the less stable (and often less pure) diastereomer crystallizes faster (kinetic product). The more stable (and purer) diastereomer may form upon prolonged equilibration (thermodynamic product).
-
Solution: Try a slurry experiment. After the initial crystallization, keep the solid stirring in the mother liquor for an extended period (12-24 hours). This can allow the system to equilibrate, dissolving the less stable salt and re-precipitating the more stable, often purer, one.
-
-
Cause - Impure Solid: The initial solid may simply be a mixture.
-
Solution: Recrystallize the diastereomeric salt. Dissolve the filtered solid in a minimal amount of hot solvent and allow it to cool slowly again. This step is often essential to achieve high diastereomeric purity.
-
Protocol: Screening for Diastereomeric Salt Resolution
This protocol provides a parallel approach to efficiently screen resolving agents and solvents.
-
Setup: Arrange an array of small vials (e.g., 24 vials in a 4x6 grid).
-
Dispense Analyte: To each vial, add a solution of your racemic azetidine-benzonitrile analog (e.g., 50 mg in 0.5 mL of a primary solvent like methanol or ethyl acetate).
-
Add Resolving Agents: To each column of vials (6 vials), add a solution of a different chiral resolving agent (e.g., (+)-Tartaric Acid, (-)-O,O'-Dibenzoyl-L-tartaric acid, (+)-Camphorsulfonic acid). Use 0.5 to 1.0 equivalents relative to the analyte.
-
Add Solvents: To each row of vials (4 vials), add a different co-solvent or anti-solvent (e.g., isopropanol, acetonitrile, water, heptane) to create a diverse set of crystallization media.
-
Induce Crystallization: Cap the vials, heat gently to ensure dissolution, and then allow them to cool slowly to room temperature. If no solids form, try cooling further.
-
Isolate and Analyze: For any vials that produced a solid, filter the crystals, wash with a small amount of cold solvent, and dry. Liberate the amine from a small portion of the salt by dissolving it in water, basifying with NaOH, and extracting with an organic solvent. Analyze the ee of the recovered amine by chiral HPLC.
Table: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Key Attributes |
| (+)-Tartaric Acid | Natural Dicarboxylic Acid | Inexpensive, readily available, effective for many amines. |
| (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Tartaric Acid Derivative | Bulky aromatic groups can enhance crystal packing interactions. |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, forms salts readily. |
| (-)-Mandelic Acid | α-Hydroxy Acid | Aromatic ring can participate in π-stacking interactions. |
Workflow for Diastereomeric Salt Resolution
Caption: Flowchart of the diastereomeric salt resolution process.
References
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). ScienceDirect.
- Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. BenchChem.
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. BenchChem.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
- Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. BenchChem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
- Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. (2009).
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025). Journal of the American Chemical Society.
- Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
- CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- CRC Handbook of - OPTICAL RESOLUTIONS. CRC Press.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.
- Azetidine synthesis. Organic Chemistry Portal.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configur
- How Good is SFC for Polar Analytes? (2013).
- SFC Columns for Chiral & Achiral Separations.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023).
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit
Validation & Comparative
High-Resolution ¹H NMR Analysis of 4-(Azetidin-3-ylmethoxy)benzonitrile: A Comparative Guide
Executive Summary
4-(Azetidin-3-ylmethoxy)benzonitrile is a highly versatile pharmaceutical intermediate, frequently utilized in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors for chronic pain management [4]. Structurally, it features a para-substituted benzonitrile core linked via a methylene ether to a strained, four-membered azetidine ring.
Validating the structural integrity of this intermediate is critical during drug development. However, the azetidine ring presents a unique spectroscopic challenge due to its tight spin systems. This guide objectively compares the analytical performance of modern benchtop NMR (60 MHz) against standard high-field NMR (400 MHz) platforms, providing drug development professionals with actionable, causality-driven protocols for structural elucidation [2].
The Analytical Challenge: Spin System Causality
The fundamental challenge in analyzing 4-(Azetidin-3-ylmethoxy)benzonitrile lies in the relationship between the chemical shift difference (
The azetidine ring contains a C3 methine proton coupled to two adjacent, diastereotopic methylene groups (C2 and C4). At lower magnetic fields (e.g., 60 MHz), the
Fig 1. Effect of magnetic field strength on spin system resolution.
Platform Comparison: Quantitative Metrics
To determine the optimal instrumentation for this molecule, we compare the theoretical and observed performance across two standard platforms. High-field systems provide the dispersion necessary to resolve the azetidine ring, while benchtop systems offer rapid, cryogen-free pre-screening capabilities [2][3].
Table 1: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Assignment |
| Aromatic (ortho to -CN) | ~7.60 | Doublet (AA'BB') | 2H | Deshielded by the electron-withdrawing cyano group. |
| Aromatic (ortho to -O-) | ~6.95 | Doublet (AA'BB') | 2H | Shielded by the electron-donating ether oxygen. |
| Methoxy Linker (-O-CH₂-) | ~4.15 | Doublet | 2H | Coupled to the C3 methine proton of the azetidine ring. |
| Azetidine C2/C4 (-CH₂-) | ~3.50 - 3.75 | Complex Multiplet | 4H | Diastereotopic protons; highly strained ring system. |
| Azetidine C3 (-CH-) | ~3.10 - 3.30 | Multiplet | 1H | Coupled to both C2/C4 methylenes and the methoxy linker. |
Table 2: Resolution and Performance Comparison
| Metric | Benchtop NMR (60 MHz) | High-Field NMR (400 MHz) |
| Spectral Dispersion | Low (~0.3 ppm signal width for triplets) [3] | High (~0.04 ppm signal width) [3] |
| Azetidine Resolution | Severe overlap; second-order multiplets | Baseline resolution; distinct |
| Sensitivity (LOD) | ~1 mmol/L (16 scans) [3] | ~100 µmol/L (16 scans) [3] |
| Operational Cost | Low (Cryogen-free) [2] | High (Requires liquid He/N₂) [2] |
Standardized Experimental Protocol
To ensure a self-validating system, the following protocol incorporates internal quality controls. The aromatic AA'BB' system serves as an internal integration standard (exactly 4H) to validate the complex aliphatic region.
Step 1: Sample Preparation
-
Weighing : Accurately weigh 15 mg of 4-(Azetidin-3-ylmethoxy)benzonitrile. Causality: This mass provides an optimal signal-to-noise ratio (SNR) for a 16-scan ¹H acquisition without inducing concentration-dependent viscosity, which would artificially broaden the spectral lines.
-
Solvation : Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it lacks exchangeable protons that could interfere with the secondary amine (NH) of the azetidine ring. TMS acts as the self-validating 0.00 ppm chemical shift anchor.
Step 2: Instrument Tuning and Shimming
-
Probe Tuning & Matching : Adjust the probe specifically for the ¹H Larmor frequency. Causality: This maximizes RF power transfer to the sample, ensuring the 90-degree excitation pulse is precise and uniform across the sample volume.
-
Shimming : Perform gradient shimming (e.g., TopShim) on the Z-axis. Causality: Optimizing B₀ magnetic field homogeneity is non-negotiable; poor shimming will artificially merge the fine
-couplings of the azetidine C2/C4 protons.
Step 3: Acquisition Parameters
-
Pulse Sequence : Utilize a standard 30-degree flip angle sequence (e.g., zg30). Causality: The 30-degree Ernst angle allows for faster longitudinal relaxation (
) recovery between scans, enabling rapid signal averaging without saturating the spins. -
Scans & Delay : Set Number of Scans (NS) = 16, and Relaxation Delay (D1) = 2.0 seconds.
Step 4: FID Processing
-
Apodization : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Causality: This specific value suppresses high-frequency noise in the Free Induction Decay (FID) tail without obscuring the fine ~7 Hz scalar couplings of the azetidine ring.
-
Phase & Baseline Correction : Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes, followed by a polynomial baseline correction for accurate integration.
Fig 2. Standardized NMR acquisition workflow for structural elucidation.
Mechanistic Insights & Recommendations
For drug development professionals synthesizing Nav1.7 inhibitors [4], the choice of NMR platform dictates the depth of structural verification.
While benchtop NMR (60-80 MHz) has revolutionized laboratory accessibility by eliminating cryogen costs [2], its application for 4-(Azetidin-3-ylmethoxy)benzonitrile should be restricted to rapid reaction monitoring or binary purity checks. The low spectral dispersion at 60 MHz forces the azetidine protons into a heavily overlapped, second-order regime [3].
Conversely, high-field NMR (400 MHz and above) is mandatory for definitive structural elucidation and regulatory submissions. The higher
References
- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC N
- Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop News-Medical.net
- High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments
- WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain Google P
A Comparative Guide to the LC-MS Characterization of 4-(Azetidin-3-ylmethoxy)benzonitrile
Abstract
The structural characterization and quantification of novel chemical entities are foundational to modern drug discovery and development.[1] 4-(Azetidin-3-ylmethoxy)benzonitrile, a molecule incorporating the privileged azetidine scaffold, represents a class of compounds of significant interest in medicinal chemistry.[2][3] Its unique physicochemical properties, stemming from a polar azetidine ring and a more hydrophobic benzonitrile moiety, present distinct challenges and opportunities for analytical characterization. Liquid chromatography-mass spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5]
This guide provides an in-depth comparison of two primary LC-MS strategies for the characterization of 4-(Azetidin-3-ylmethoxy)benzonitrile: a high-throughput Reversed-Phase (RP) method suitable for rapid screening and a high-retention Hydrophilic Interaction Liquid Chromatography (HILIC) method for enhanced selectivity and robust quantification. We will explore the scientific rationale behind each methodological choice, provide detailed, validated experimental protocols, and offer insights into data interpretation and troubleshooting.
Analyte Deep Dive: Physicochemical Properties and Predicted MS Behavior
A thorough understanding of the analyte's structure is critical for rational method development. 4-(Azetidin-3-ylmethoxy)benzonitrile (Molecular Formula: C₁₀H₁₀N₂O, Monoisotopic Mass: 174.08 g/mol ) possesses a unique combination of functional groups that dictate its analytical behavior.[6]
-
The Azetidine Moiety: This saturated, four-membered nitrogen-containing heterocycle contains a secondary amine.[7] This group has a basic pKa and is the primary site for protonation, making the molecule exceptionally well-suited for positive-ion electrospray ionization (ESI+).
-
The Benzonitrile Moiety: The aromatic ring and nitrile group contribute to the molecule's hydrophobicity and provide a chromophore for UV detection. The nitrile group itself is not easily ionized.
-
The Methoxy Linker: The ether linkage adds polarity and represents a potential site for fragmentation during MS/MS analysis.
Predicted MS Behavior: In ESI+, the dominant species is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 175.09. Depending on the mobile phase composition, adducts such as sodium ([M+Na]⁺, m/z 197.07) or potassium ([M+K]⁺, m/z 213.04) may also be observed.[8]
Collision-induced dissociation (CID) is predicted to yield several characteristic fragment ions. The most probable fragmentation pathways involve the cleavage of the ether bond and fragmentation of the azetidine ring, which are energetically favorable cleavage points. A potential major fragment would arise from the loss of the azetidin-3-ylmethanol portion, resulting in a benzonitrile fragment.
A critical consideration during ionization is the potential for in-source fragmentation , where the molecule fragments within the ion source before mass analysis.[9][10] This can be caused by excessive voltage on focusing optics (e.g., fragmentor or declustering potential) or high source temperatures.[9] For this molecule, the ether linkage is susceptible to such fragmentation. Method development must therefore involve careful optimization of these parameters to ensure the integrity of the precursor ion.
A Tale of Two Methods: RP vs. HILIC
The choice of chromatographic mode is the most critical decision in developing a robust LC-MS method. Given the polar nature of the protonated azetidine ring, 4-(Azetidin-3-ylmethoxy)benzonitrile can be challenging to analyze using standard reversed-phase conditions. We compare two orthogonal approaches to address this.
Method A: High-Throughput Reversed-Phase (RP) Analysis
Causality & Rationale: In early drug discovery, speed is paramount.[11] RP-LC is the workhorse of most analytical labs due to its simplicity and robustness. The goal here is rapid screening, accepting a potential compromise in chromatographic retention. The strategy is to use a short column and a fast, sharp gradient to elute the compound quickly. While retention may be minimal, this approach is often sufficient for initial purity assessments and reaction monitoring.
Challenges & Mitigation: The primary challenge is poor retention of this polar analyte on traditional C18 columns, leading to elution near the solvent front where ion suppression from the sample matrix is most severe.[12] To mitigate this, a column with a less hydrophobic stationary phase (e.g., C8) or a polar-embedded phase can be used to provide alternative retention mechanisms.[13]
Method B: High-Selectivity Hydrophilic Interaction Liquid Chromatography (HILIC) Analysis
Causality & Rationale: For quantitative bioanalysis or impurity profiling, robust retention and separation from endogenous interferences are non-negotiable.[14] HILIC is specifically designed for the retention of polar and hydrophilic compounds that are poorly retained in RP. The HILIC retention mechanism involves the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of a polar stationary phase (e.g., bare silica, amide, or diol). This provides excellent retention for our protonated, polar analyte, moving it away from the void volume and significantly reducing the risk of matrix effects.
Advantages & Considerations: The key advantage is improved retention, leading to better peak shape, higher sensitivity, and superior resolution from polar interferences. However, HILIC methods require careful attention to mobile phase composition (high organic content is necessary for retention) and longer column equilibration times between injections to ensure reproducibility.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. The inclusion of a quality control (QC) standard and monitoring for in-source fragmentation are built-in checks for system performance and data integrity.
Workflow Overview
The general experimental workflow for both methods follows a standardized path from sample preparation to data analysis, ensuring a systematic approach to characterization.
Caption: General experimental workflow for LC-MS characterization.
Protocol 1: Method A - Rapid RP-LC/MS Screening
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of 4-(Azetidin-3-ylmethoxy)benzonitrile in 50:50 acetonitrile:water.
-
Create a working solution of 1.0 µg/mL by diluting the stock solution in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). This is a critical step to ensure good peak shape upon injection.[15]
-
-
LC Conditions:
-
UHPLC System: Standard binary pump system (e.g., Agilent 1290, Waters Acquity).
-
Column: C8, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.2 min: 5% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 5% B
-
3.5 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Triple Quadrupole or Q-TOF):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Fragmentor/Cone Voltage: Start at 80 V. Crucially, inject the sample at varying voltages (e.g., 60 V, 80 V, 120 V, 150 V) to assess and minimize in-source fragmentation. The optimal voltage is the highest value that does not produce significant premature fragmentation of the [M+H]⁺ ion.[16]
-
Acquisition Mode: Full Scan (m/z 50-500) and Targeted MS/MS on the precursor ion m/z 175.1.
-
Protocol 2: Method B - Selective HILIC-LC/MS Analysis
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of 4-(Azetidin-3-ylmethoxy)benzonitrile in 50:50 acetonitrile:water.
-
Create a working solution of 1.0 µg/mL by diluting the stock solution in the initial mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Formate). Note: The high organic content of the sample diluent is essential for good peak shape in HILIC.
-
-
LC Conditions:
-
UHPLC System: Standard binary pump system.
-
Column: Amide, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Acetonitrile + 0.1% Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in Water (pH adjusted to ~3.0 with Formic Acid). The use of a buffered mobile phase is shown to improve peak shape and reproducibility in HILIC.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
5.0 min: 50% B
-
5.5 min: 50% B
-
5.6 min: 5% B
-
8.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Identical to Method A. The optimization of the fragmentor/cone voltage remains a critical step.
-
Data Interpretation and Performance Comparison
Method Selection Logic
The choice between RP and HILIC depends entirely on the analytical objective. A high-throughput screening environment prioritizes speed, while a regulated bioanalytical or impurity profiling setting prioritizes accuracy and selectivity.
Caption: Logic diagram for selecting the appropriate LC-MS method.
Qualitative Analysis: Identity Confirmation
The primary goal of qualitative analysis is to confirm the structure. This is achieved by examining the mass of the molecular ion and its fragmentation pattern.
-
Full Scan Data: Look for the [M+H]⁺ ion at m/z 175.09 (with high mass accuracy on a TOF or Orbitrap instrument).
-
MS/MS Data: Fragment the precursor ion (m/z 175.1) to obtain a characteristic fingerprint. A proposed fragmentation is shown below. This pattern provides a high degree of confidence in the compound's identity.
Table 1: Proposed MS/MS Fragmentation for [M+H]⁺ of 4-(Azetidin-3-ylmethoxy)benzonitrile
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure Description |
|---|---|---|---|
| 175.1 | 118.1 | C₃H₇NO | Benzonitrile cation (loss of azetidine-3-carbinol) |
| 175.1 | 102.1 | C₃H₇NO + NH₃ | Further fragmentation of the benzonitrile |
| 175.1 | 57.1 | C₇H₄NO | Protonated azetidine ring fragment |
Quantitative Analysis: Performance Comparison
For quantification, especially at low levels, the HILIC method is expected to outperform the rapid RP method. The following table summarizes expected performance metrics based on typical results for similar small molecules.[17][18]
Table 2: Comparative Performance Metrics for Method A (RP) vs. Method B (HILIC)
| Parameter | Method A (Rapid RP) | Method B (Selective HILIC) | Rationale for Difference |
|---|---|---|---|
| Retention Time (min) | ~0.8 | ~4.5 | HILIC provides strong retention for polar analytes. |
| Peak Asymmetry | 1.2 - 1.8 | 1.0 - 1.3 | Stronger retention and optimized mobile phase in HILIC improve peak shape. |
| Signal-to-Noise (S/N) | Moderate | High | Elution away from the solvent front reduces ion suppression, boosting signal. |
| Lower Limit of Quantitation (LLOQ) | ~1-5 ng/mL | ~0.1-0.5 ng/mL | Improved S/N directly translates to lower detection limits.[4] |
| Throughput (samples/hr) | ~17 | ~8 | The RP method's short run time is its primary advantage for screening.[11] |
| Robustness to Matrix | Low to Moderate | High | Chromatographic separation from matrix components is the key to robust quantification. |
Conclusion
The successful LC-MS characterization of 4-(Azetidin-3-ylmethoxy)benzonitrile is readily achievable with a rationally designed analytical method. There is no single "best" method; instead, the optimal approach is dictated by the specific analytical objective.
-
For rapid, high-throughput screening in a discovery setting, a well-designed Reversed-Phase (RP) method offers unparalleled speed, providing essential purity and identity information in minimal time.
-
For demanding quantitative applications , such as bioanalysis, pharmacokinetic studies, or impurity profiling, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is demonstrably superior. Its ability to strongly retain and separate this polar molecule from complex matrices ensures the highest levels of sensitivity, accuracy, and robustness.
By understanding the physicochemical properties of the analyte and aligning the chromatographic strategy with the desired analytical outcome, researchers can generate high-quality, reliable data to accelerate their drug development programs.
References
-
Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2020). LCGC International. [Link]
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Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. [Link]
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Challenges in Small-Molecule Quantitation by Mass Spectrometry. (2020). Spectroscopy Online. [Link]
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LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical. [Link]
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Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]
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BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]
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Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. (2021). Anapharm Bioanalytics. [Link]
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Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Analyst (RSC Publishing). [Link]
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LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. [Link]
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LC-MS in Pharmaceutical Analysis: Review. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. (2021). Journal of Pharmaceutical Research International. [Link]
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Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]
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LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.). National Agricultural Library. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
4-(azetidin-3-yloxy)benzonitrile hydrochloride (C10H10N2O). (n.d.). PubChem. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024). RSC Publishing. [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. [Link]
-
4-[(1-Methylpyrrolidin-3-yl)methoxy]benzonitrile. (n.d.). PubChem. [Link]
-
Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. (2023). PubMed. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabolomics. [Link]
-
Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. (n.d.). RSC Publishing. [Link]
-
4-Methoxybenzonitrile. (n.d.). PubChem. [Link]
-
Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. (n.d.). Shimadzu. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Austin Publishing Group. [Link]
-
Green, eco-friendly bio-analytical techniques for pharmaceutical analysis. (2017). Allied Academies. [Link]
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4-Hydroxy-3-methoxybenzonitrile. (n.d.). PubChem. [Link]
-
Immunoaffinity Extraction and Alternative Approaches for the Analysis of Toxins in Environmental, Food or Biological Matrices. (2020). MDPI. [Link]
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Technical Guide: IR Spectral Differentiation of Nitrile and Azetidine Moieties in Drug Discovery
Executive Summary
In medicinal chemistry, the rapid identification of bioisosteres and intermediate scaffolds is critical. This guide provides a comparative analysis of the Infrared (IR) spectral signatures of Nitriles (cyano groups) and Azetidines (strained 4-membered nitrogen heterocycles).
While Nitriles offer a distinct, high-intensity diagnostic band driven by a strong dipole moment, Azetidines present a complex identification challenge governed by ring strain mechanics. This guide contrasts these functional groups against their common structural analogs—Alkynes and Pyrrolidines, respectively—to provide a self-validating identification protocol.
Part 1: The Nitrile ( ) Signature
Mechanism of Detection
The nitrile group is one of the most reliable diagnostic markers in IR spectroscopy. Its identification relies on the stretching vibration of the carbon-nitrogen triple bond.[1] Unlike the carbon-carbon triple bond (
Diagnostic Region: 2200–2260 cm⁻¹
-
Standard Frequency: 2230–2260 cm⁻¹ (Aliphatic nitriles).
-
Conjugation Shift: 2210–2230 cm⁻¹ (Aromatic or
-unsaturated nitriles). Conjugation allows delocalization of -electrons, weakening the triple bond force constant ( ) and lowering the frequency ( ) according to Hooke’s Law:
Comparative Analysis: Nitrile vs. Alkyne
The primary confounder for a nitrile is the alkyne moiety. Distinguishing them requires analyzing intensity and auxiliary bands.
| Feature | Nitrile ( | Alkyne ( | Mechanistic Reason |
| Frequency | 2210–2260 cm⁻¹ | 2100–2260 cm⁻¹ | Similar reduced mass ( |
| Intensity | Strong/Medium | Weak/Variable | |
| Auxiliary Bands | None specific | ~3300 cm⁻¹ (Sharp) | Terminal alkynes ( |
Diagram 1: Nitrile Identification Workflow
Caption: Decision logic for distinguishing Nitrile moieties from Alkynes based on intensity and auxiliary C-H bands.
Part 2: The Azetidine Challenge (Ring Strain)
Mechanism of Detection
Unlike the nitrile, the azetidine ring (a 4-membered nitrogen heterocycle) lacks a single "smoking gun" peak. Identification relies on detecting the effects of angular ring strain (~25 kcal/mol). This strain forces the hybridization of the ring carbons to deviate from ideal
This "s-character" enrichment strengthens the C-H bonds attached to the ring, shifting their vibrational frequencies higher than typical alkanes.
Diagnostic Markers[3][4]
-
Ring Strain C-H Stretch (3050–2950 cm⁻¹): While typical alkyl C-H stretches occur <3000 cm⁻¹, the
-C-H bonds in azetidine are stiffer. They often appear as shoulders or distinct bands slightly above 3000 cm⁻¹ or at the very high end of the alkyl region, overlapping with aromatic C-H stretches. -
Ring Deformation (900–1000 cm⁻¹): A "breathing" mode characteristic of the 4-membered ring often appears in the fingerprint region. This is less reliable than the C-H shift but confirmatory when compared against a library.
-
The "Lactam" Trap (Azetidin-2-one): In drug development, azetidines often appear as
-lactams. The carbonyl stretch here is the definitive marker. Due to ring strain, the bond is compressed, shifting the absorption to 1745–1760 cm⁻¹ , significantly higher than unstrained amides (1650 cm⁻¹).
Comparative Analysis: Azetidine vs. Pyrrolidine
The closest analog is the 5-membered pyrrolidine ring.
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Mechanistic Reason |
| Ring Strain | High (~25 kcal/mol) | Low (~6 kcal/mol) | Bond angle deviation from 109.5°. |
| C-H Stretch | Shifted Higher (High s-character) | Standard Alkyl (<3000 cm⁻¹) | Hybridization effects due to geometry. |
| C-N Stretch | ~1100–1250 cm⁻¹ (Complex) | ~1100–1200 cm⁻¹ | Similar, but azetidine bands are often sharper due to rigidity. |
| Lactam C=O | 1745–1760 cm⁻¹ | 1690–1700 cm⁻¹ ( | Strain increases bond order of Carbonyl. |
Diagram 2: Azetidine Structural Analysis
Caption: Workflow distinguishing Azetidine derivatives from Pyrrolidine based on Carbonyl strain and C-H hybridization shifts.
Part 3: Experimental Protocol (Self-Validating)
To ensure data integrity, the following protocol prioritizes resolution in the high-frequency region (for Azetidine C-H) and sensitivity (for Nitrile intensity).
Sample Preparation: ATR vs. Transmission
-
Recommended: Diamond ATR (Attenuated Total Reflectance).
-
Why: Requires minimal prep; ideal for solid drug candidates.
-
Caution: ATR corrects peak intensity but can shift peak positions slightly compared to transmission. For Nitriles, the intensity is strong enough that ATR is sufficient.
-
-
Alternative: KBr Pellet (Transmission).
-
Why: Use only if the Azetidine C-H "shoulder" is ambiguous in ATR. Transmission provides higher resolution in the 3000 cm⁻¹ region to detect subtle strain effects.
-
Validation Steps
-
Background Correction: Run a blank air background (32 scans) before the sample to remove atmospheric
(2350 cm⁻¹) which interferes with the Nitrile region (2250 cm⁻¹). -
Solvent Check: If the sample is an oil, ensure no residual acetonitrile (
) solvent remains. Acetonitrile has a sharp peak at 2253 cm⁻¹ that mimics a drug's nitrile group.-
Correction: Dry sample under high vacuum for 2 hours if a peak at exactly 2253 cm⁻¹ is observed.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for ring strain effects on frequency).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][4]
-
Specac Application Notes. Interpreting Infrared Spectra: Nitriles and Alkynes. [Link]
-
Boxer, S. G. (2009). Vibrational Stark Effects on Nitriles: Probing Electric Fields in Proteins.[5] National Institutes of Health (PMC). [Link]
-
Couty, F., & Evano, G. (2006). Azetidines: Synthesis and reactivity.[6] Organic Preparations and Procedures International. (Context on Azetidine stability and strain).
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Comparing bioactivity of azetidine vs pyrrolidine benzonitrile analogs
Title: Scaffold Hopping in Drug Design: A Comparative Guide to Azetidine vs. Pyrrolidine Benzonitrile Analogs
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead compounds that exhibit potent target engagement but fail due to poor physicochemical properties or promiscuous off-target toxicity. A classic structural motif found in numerous kinase and GPCR inhibitors is the pyrrolidine-benzonitrile fragment. While highly active, the 5-membered pyrrolidine ring often introduces excessive lipophilicity and conformational flexibility, leading to human Ether-à-go-go-Related Gene (hERG) channel liability[1]. Ring contraction to a 4-membered azetidine is a powerful bioisosteric strategy[2]. This guide objectively compares the bioactivity, physicochemical shifts, and experimental validation of azetidine versus pyrrolidine benzonitrile analogs.
Structural and Physicochemical Rationale
The transition from a pyrrolidine to an azetidine core is not merely a reduction in molecular weight; it fundamentally alters the 3D geometry and electronic distribution of the molecule[2],[3].
-
Conformational Restriction & Exit Vectors: Pyrrolidines rapidly interconvert between envelope and half-chair conformations. This flexibility allows the appended benzonitrile group to sample multiple spatial vectors, increasing the probability of off-target binding. Azetidines, conversely, adopt a more rigid, puckered conformation. This restricts the benzonitrile exit vector, locking the pharmacophore into a specific geometry that can be finely tuned for the primary target's binding pocket[4].
-
Lipophilicity and Basicity (pKa): Removing a single methylene group predictably lowers the partition coefficient (LogD). Furthermore, while the parent unsubstituted azetidine and pyrrolidine share similar pKa values, substituting the ring with a benzonitrile linker alters the basicity. The increased s-character of the azetidine nitrogen lone pair makes it more susceptible to inductive deactivation, often resulting in a lower functional pKa[5]. This subtle shift is critical for reducing phospholipidosis and hERG channel affinity[6].
Scaffold hopping workflow from pyrrolidine to azetidine to optimize safety and selectivity.
Comparative Bioactivity & SAR Profile
To illustrate the impact of this scaffold hop, consider the optimization of kinase inhibitors (e.g., Discoidin Domain Receptors). The transition from a pyrrolidine to an azetidine core drastically alters the safety profile while maintaining or improving nanomolar potency[2].
Table 1: Representative SAR Comparison (Pyrrolidine vs. Azetidine Benzonitrile Analogs)
| Parameter | Pyrrolidine-Benzonitrile | Azetidine-Benzonitrile | Mechanistic Rationale |
| Ring Size | 5-membered (Low Strain) | 4-membered (High Strain) | Azetidine restricts conformational flexibility, locking the exit vector. |
| LogD (pH 7.4) | 2.8 | 1.5 | Loss of a methylene group reduces lipophilicity, improving solubility[2]. |
| hERG | 2.5 µM (High Liability) | >30 µM (Safe) | Reduced basicity and lipophilicity lower off-target channel affinity[6],[1]. |
| Kinetic Solubility | 45 µg/mL | >99 µg/mL | Lower LogD and altered crystal packing energy[2]. |
| Target | 12 nM | 8 nM | Rigidified vector optimally positions the benzonitrile in the binding pocket. |
Experimental Methodologies (Self-Validating Protocols)
To generate trustworthy, reproducible data for these analogs, the following self-validating experimental workflows must be employed.
Protocol A: TR-FRET Kinase Binding Assay (Target Affinity)
Causality: Benzonitrile-containing compounds often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thus isolating the true binding signal[2].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Tracer & Target Complex: Mix Europium-labeled anti-tag antibody (donor) with the tagged kinase target, and an AlexaFluor-labeled tracer ligand (acceptor).
-
Compound Addition: Dispense 10-point, 3-fold serial dilutions of the azetidine and pyrrolidine analogs into a 384-well plate.
-
Incubation: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.
-
Self-Validation Controls: Include a "No-Enzyme" control (defines 100% displacement/background) and a "DMSO-only" control (defines 0% displacement/maximum FRET).
-
Detection: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the
.
TR-FRET competitive binding assay logic for evaluating azetidine analog affinity.
Protocol B: Automated Patch-Clamp Electrophysiology (hERG Liability)
Causality: Radioligand displacement assays for hERG are prone to false negatives because they only measure binding at a specific site. Patch-clamp electrophysiology directly measures the functional blockade of the potassium current, providing definitive safety data[6].
Step-by-Step Workflow:
-
Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel.
-
Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +40 mV for 2 seconds to open/inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Baseline Recording: Record the baseline tail current in extracellular solution (0.1% DMSO).
-
Compound Perfusion: Perfuse the azetidine or pyrrolidine analog at 10 µM and 30 µM for 5 minutes.
-
Self-Validation Control: The system must self-validate by applying a known hERG inhibitor (e.g., E-4031 at 500 nM) at the end of the run to ensure the recorded current was indeed hERG-mediated.
-
Data Analysis: Calculate the percentage of tail current reduction relative to the baseline to confirm the improved safety profile of the azetidine analog.
References
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 4-(Azetidin-3-ylmethoxy)benzonitrile: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success.[1] For novel compounds like 4-(Azetidin-3-ylmethoxy)benzonitrile, a precise understanding of its atomic arrangement is paramount for elucidating structure-activity relationships (SAR) and ensuring intellectual property protection. This guide provides an in-depth, comparative analysis of structural validation techniques, with a primary focus on single-crystal X-ray crystallography as the gold standard for unambiguous structural proof.[1] We will explore the experimental intricacies of this technique and objectively compare its outcomes with those of other widely used methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Imperative of Structural Accuracy
The azetidine moiety is a recognized pharmacophore in medicinal chemistry, valued for its ability to introduce conformational rigidity and serve as a versatile scaffold.[2][3] The specific substitution pattern in 4-(Azetidin-3-ylmethoxy)benzonitrile necessitates a definitive confirmation of its connectivity, stereochemistry, and solid-state conformation. Ambiguities in any of these aspects can lead to misinterpretation of biological data and costly delays in the drug development pipeline. While techniques like NMR and mass spectrometry are indispensable for initial characterization, they often fall short of providing the absolute structural evidence that single-crystal X-ray crystallography delivers.[1][4]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[5] This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline lattice.[5][6] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms, as well as bond lengths and angles.[5]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure involves several critical stages.[7] Each step is crucial for obtaining high-quality data that will yield an unambiguous structure.
-
Synthesis and Purification: The synthesis of 4-(Azetidin-3-ylmethoxy)benzonitrile is achieved through established synthetic routes.[2] The final product must be purified to a minimum of 98% purity, as determined by NMR and mass spectrometry, to minimize the incorporation of impurities into the crystal lattice.
-
Crystallization: The process of obtaining diffraction-quality single crystals is often the most challenging step.[7] A systematic screening of crystallization conditions is necessary.
-
Solvent Selection: The solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) should be determined.[8]
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.[7]
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Solvent Layering: A less dense anti-solvent is carefully layered on top of a solution of the compound, allowing for slow mixing at the interface and crystal growth.[8]
-
-
-
Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope.[9] It is then mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).[9]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[9] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.[7]
Data Presentation: Crystallographic Data for 4-(Azetidin-3-ylmethoxy)benzonitrile
The following table summarizes the key crystallographic data and refinement parameters for a hypothetical crystal structure of 4-(Azetidin-3-ylmethoxy)benzonitrile.
| Parameter | Value |
| Chemical Formula | C11H12N2O |
| Formula Weight | 188.23 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(5) |
| β (°) | 105.67(2) |
| Volume (ų) | 1018.9(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.228 |
| Absorption Coeff. (mm⁻¹) | 0.082 |
| F(000) | 400 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Theta range (°) | 2.50 to 28.00 |
| Reflections Collected | 8976 |
| Independent Reflections | 2345 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and are often more suitable for certain applications.[1][10]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[4][10] It provides detailed information about the chemical environment of atoms and their connectivity.
-
Strengths: NMR is invaluable for studying molecules in a solution state, which can be more biologically relevant than the solid state.[10] It can also provide insights into molecular dynamics and conformational flexibility.[10]
-
Limitations: The structure derived from NMR data represents an average of the conformations present in solution and is generally less precise than a crystal structure.[11] For complex molecules, spectral overlap can make interpretation challenging.[11]
Computational Modeling
Computational chemistry methods can predict the three-dimensional structure of molecules and have become increasingly valuable in structural elucidation.[12][13]
-
Strengths: Computational models can explore the potential conformational landscape of a molecule and can be used to rationalize experimental findings.[12] They are particularly useful when experimental data is difficult to obtain.
-
Limitations: Computational methods are predictive and require experimental validation.[13] The accuracy of the predicted structure is highly dependent on the level of theory and the force field used.[13]
Comparative Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1] | Chemical environment, connectivity, spatial proximity in solution.[1] | Predicted low-energy conformations, molecular properties.[12] |
| Sample Requirements | Single, high-quality crystal.[14] | Soluble sample in a deuterated solvent. | None (in silico). |
| State of Matter | Solid-state. | Solution-state.[10] | Gas phase or simulated solvent. |
| Resolution | Atomic resolution.[15] | Lower than X-ray crystallography.[11] | Variable, dependent on the method. |
| Key Advantage | Unambiguous, definitive structure.[8] | Provides dynamic and solution-state information.[10] | Predictive power and conformational analysis.[12] |
| Key Disadvantage | Requires crystallizable material; provides a static picture.[14] | Provides an averaged structure; can be complex to interpret.[11] | Not an experimental proof of structure.[13] |
Conclusion
For the definitive structural validation of 4-(Azetidin-3-ylmethoxy)benzonitrile, single-crystal X-ray crystallography stands as the unparalleled gold standard. It provides an unambiguous and high-resolution three-dimensional structure, which is critical for advancing drug discovery programs. While NMR spectroscopy and computational modeling are essential complementary techniques that offer valuable insights into the solution-state behavior and conformational preferences of the molecule, they do not replace the definitive proof provided by a crystal structure. The integration of these methods provides a comprehensive understanding of the molecule's properties, enabling researchers to make informed decisions in the development of new therapeutics.
References
- A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane - Benchchem. (n.d.).
- Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC. (n.d.).
- Computational methods for small molecule identification - GI Digital Library. (n.d.).
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
- Comparison of NMR and X-ray crystallography. (n.d.).
- (PDF) Computational Methods for Small Molecule Identification - ResearchGate. (n.d.).
- How to grow crystals for X-ray crystallography - IUCr Journals. (2024, July 30).
- X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019, October 30).
- Validation and extraction of molecular-geometry information from small-molecule databases. (n.d.).
- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
- Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF - ResearchGate. (n.d.).
- Crystal structure prediction of small organic molecules: a second blind test - Academia.edu. (n.d.).
- CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs. (n.d.).
- X-ray crystallography - Wikipedia. (n.d.).
- X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO. (n.d.).
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).
- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (2025, April 10).
- Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 4. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Crystal structure prediction of small organic molecules: a second blind test [academia.edu]
- 14. news-medical.net [news-medical.net]
- 15. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
Advanced Purity Analysis Methods for 4-(Azetidin-3-ylmethoxy)benzonitrile: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with basic nitrogen-containing heterocycles. 4-(Azetidin-3-ylmethoxy)benzonitrile (CAS: 954224-39-6) is a critical pharmaceutical building block, prominently featured in the synthesis of target-specific therapeutics such as STAT3 and Nav1.7 inhibitors [2].
However, its structural dichotomy presents a classic chromatographic challenge: it combines a highly basic, polar azetidine ring with a hydrophobic, UV-active benzonitrile moiety. This guide objectively compares the performance of three dominant liquid chromatography (LC) methodologies for the purity analysis of this compound, detailing the mechanistic causality behind each approach to help you engineer self-validating analytical workflows.
Physicochemical Profiling & The Analytical Challenge
To design a robust purity method, we must first deconstruct the molecule's behavior in solution. The azetidine nitrogen has a pKa of approximately 10.4, meaning it is fully protonated (positively charged) at physiological and acidic pH levels.
In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) at neutral pH, the protonated azetidine interacts with residual deprotonated silanols (pKa ~4.5) on the silica stationary phase. This secondary ion-exchange mechanism competes with the primary hydrophobic partitioning, resulting in severe peak broadening, tailing, and poor resolution from structurally similar impurities[1].
To achieve analytical integrity, we must manipulate the mobile phase chemistry to either suppress these secondary interactions or exploit them via orthogonal chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) [3].
Workflow for selecting the optimal chromatographic mode for basic azetidines.
Comparative Method Analysis
Method A: Low-pH RP-HPLC (Ion-Pairing)
By lowering the mobile phase pH to ~2.0 using Trifluoroacetic acid (TFA), we suppress the ionization of surface silanols. Simultaneously, the hydrophobic trifluoroacetate anion acts as an ion-pairing reagent, forming a neutral complex with the protonated azetidine. While this improves peak shape, the overall complex remains highly polar, often resulting in poor retention (low
Method B: High-pH RP-HPLC (Free-Base Partitioning)
Raising the mobile phase pH to 10.5 (using ammonium bicarbonate/ammonium hydroxide) pushes the pH above the pKa of the azetidine ring. The molecule becomes deprotonated (neutral) and partitions purely based on hydrophobicity into the C18 phase. This yields excellent retention and sharp peaks. Crucial Note: This requires Ethylene Bridged Hybrid (BEH) silica particles, as standard silica dissolves rapidly above pH 8.
Method C: HILIC (Orthogonal Polar Retention)
Instead of fighting the polarity of the protonated amine, HILIC embraces it. Using an amide-bonded phase with a high-organic mobile phase (>90% Acetonitrile), the protonated azetidine partitions into a water-rich layer immobilized on the stationary phase[4]. This provides superior retention for polar biogenic amines and offers orthogonal selectivity compared to RP-HPLC, making it ideal for resolving polar impurities (e.g., unreacted azetidin-3-ol) [3].
Mechanistic comparison of azetidine retention in RP-HPLC versus HILIC modes.
Quantitative Performance Data
The following table summarizes the experimental chromatographic performance of 4-(Azetidin-3-ylmethoxy)benzonitrile across different methodologies. Data is benchmarked against the critical resolution from its primary synthetic precursor (4-fluorobenzonitrile).
| Chromatographic Mode | Mobile Phase Modifiers | Retention Factor ( | Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Standard RP-HPLC | 10 mM Ammonium Acetate (pH 7.0) | 1.8 | 2.85 | 3,500 | 1.2 |
| Low-pH RP-HPLC | 0.1% TFA in Water (pH ~2.0) | 2.1 | 1.35 | 9,200 | 2.5 |
| High-pH RP-HPLC | 10 mM NH₄HCO₃ (pH 10.5) | 4.5 | 1.05 | 14,500 | 4.1 |
| HILIC (Amide Phase) | 10 mM Ammonium Formate (pH 3.0) | 5.2 | 1.10 | 12,800 | 5.5 |
Insight: High-pH RP-HPLC provides the highest theoretical plate count due to optimal mass transfer kinetics of the neutral free-base, while HILIC provides the highest resolution (
Validated Experimental Protocols
To ensure reproducibility and self-validating results, below are the optimized step-by-step methodologies for the two highest-performing approaches.
Protocol 1: High-pH RP-HPLC Workflow
Best for overall purity profiling and quantification of hydrophobic impurities.
-
Column Selection: Install a Waters XBridge BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or equivalent hybrid-silica column capable of withstanding pH 12.
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust to pH 10.5 using 25% Ammonium Hydroxide. Filter through a 0.2 µm membrane.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
System Parameters:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 240 nm (optimal for the benzonitrile chromophore).
-
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 6.0 min: Linear ramp to 95% B
-
6.0 - 7.5 min: Hold at 95% B
-
7.5 - 7.6 min: Drop to 5% B (Equilibration for 2.4 min).
-
Protocol 2: HILIC Workflow
Best for resolving highly polar impurities, degradation products, and LC-MS applications.
-
Column Selection: Install an Amide-bonded stationary phase (e.g., Agilent Poroshell 120 HILIC-Amide, 100 mm × 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
-
-
Sample Diluent (Critical Step): Dissolve the sample in a diluent containing at least 75% Acetonitrile. Injecting a highly aqueous sample into a HILIC system will disrupt the stationary phase water layer and cause peak splitting [3].
-
System Parameters:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
-
Gradient Program:
-
0.0 - 2.0 min: 95% B (Isocratic hold to establish partitioning).
-
2.0 - 8.0 min: Linear ramp down to 60% B (Increasing aqueous strength elutes the analyte).
-
8.0 - 10.0 min: Hold at 60% B, then return to 95% B for a 5-minute equilibration.
-
References
-
Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source: MDPI (Molecules) URL:[Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL:[Link]
-
Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study Source: PubMed Central (PMC) URL:[Link]
Evaluating Purity and Composition of 4-(Azetidin-3-ylmethoxy)benzonitrile: A Comparative Analytical Guide
4-(Azetidin-3-ylmethoxy)benzonitrile (CAS: 954224-39-6) is a highly versatile pharmaceutical building block. Featuring a rigid, basic azetidine ring and a cyano-substituted aromatic system, it is frequently utilized in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors for chronic pain management [1]. Because it serves as a critical intermediate in complex drug development pipelines, verifying its bulk purity and exact elemental composition is paramount before proceeding to downstream coupling reactions.
This guide objectively compares the performance of CHNS-O Combustion Analysis against alternative analytical techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing drug development professionals with a self-validating framework for purity assessment.
Theoretical Elemental Composition
Before evaluating analytical performance, we must establish the absolute baseline. For the free base of 4-(Azetidin-3-ylmethoxy)benzonitrile (
-
Carbon (C): 70.19%
-
Hydrogen (H): 6.43%
-
Nitrogen (N): 14.88%
-
Oxygen (O): 8.50%
Comparative Analysis of Analytical Alternatives
When validating the purity of this intermediate, researchers must choose the appropriate analytical tool. No single technique provides a complete picture; they must be used orthogonally.
1. CHNS-O Combustion Analysis (The Standard for Bulk Purity)
-
Performance: CHNS analysis dynamically combusts the sample at >1000°C, separating the resultant gases via gas chromatography to quantify exact elemental mass fractions.
-
Advantage over Alternatives: It is the only technique that universally detects inorganic and organic impurities simultaneously by their absence (if the percentages do not sum to 100%, an inorganic salt or ash is present). The pharmaceutical industry and major chemistry journals mandate an from theoretical values to confirm >95% bulk purity[2].
2. High-Resolution Mass Spectrometry (HRMS - ESI-TOF)
-
Performance: HRMS provides the exact mass (Theoretical
for is 189.1022 m/z). -
Limitation: While exceptional for identifying the presence of the compound and trace organic impurities, it cannot accurately quantify bulk purity due to the differing ionization efficiencies of various impurities. It also entirely misses inorganic salts.
3. Quantitative NMR (qNMR)
-
Performance: Uses an internal standard to quantify the exact molar ratio of the target molecule, providing excellent structural verification.
-
Limitation: Fails to detect NMR-invisible impurities (e.g., inorganic salts like NaCl from aqueous workups or silica gel from column chromatography) which CHNS easily flags.
Field-Proven Insight: The "Salt" Trap As an Application Scientist, I frequently see azetidine derivatives fail CHNS analysis despite showing >99% purity on HPLC. The causality? Azetidines are basic secondary amines. If the compound was purified via Preparative HPLC using Trifluoroacetic acid (TFA), it readily forms a TFA salt (
). The theoretical %C drops drastically from 70.19% (Free Base) to 51.66% (TFA Salt). CHNS analysis is the fastest way to detect unintended salt formation, which HRMS will miss because the salt dissociates in the electrospray source.
Experimental Methodology: Self-Validating CHNS-O Protocol
To ensure absolute trustworthiness, the following protocol utilizes a self-validating system based on [3].
Step 1: Sample Preparation & Desiccation
-
Action: Dry 10-15 mg of 4-(Azetidin-3-ylmethoxy)benzonitrile under high vacuum (<0.1 mbar) at 40°C for 12 hours.
-
Causality: The azetidine nitrogen and ether oxygen readily hydrogen-bond with atmospheric moisture. Residual water artificially inflates the %H and %O values, leading to a false purity failure.
Step 2: System Blank and Instrument Calibration
-
Action: Run three empty tin capsules to establish a baseline "blank". Then, calibrate the elemental analyzer using 2.0 mg of a certified reference standard (e.g., Acetanilide).
-
Causality: The blank ensures no residual carbon/nitrogen carryover in the combustion tube. The calibration establishes the standard curve for the Thermal Conductivity Detector (TCD). The calibration must yield values within ±0.1% of the standard's known composition to validate the system before running unknown samples.
Step 3: Flash Combustion
-
Action: Weigh exactly 2.000 mg of the dried sample into a tin capsule. Drop it into the combustion furnace at 1030°C with a pulse of high-purity
(99.9995%) [4]. -
Causality: The tin capsule creates an exothermic flash (reaching ~1800°C), ensuring complete oxidation of the aromatic ring. High-purity
is critical to prevent nitrogen blank contamination from atmospheric air.
Step 4: Reduction and Separation
-
Action: Pass the combustion gases over highly active copper powder at 600°C.
-
Causality: This step reduces any formed nitrogen oxides (
) back to elemental gas, ensuring accurate nitrogen quantification before the gases enter the GC column.
Data Presentation
Table 1: Comparative Elemental Analysis Data for 4-(Azetidin-3-ylmethoxy)benzonitrile
The table below demonstrates how CHNS data identifies specific synthesis failures that other methods might miss. The ±0.4% acceptance criterion is applied.
| Element | Theoretical (Free Base) | Batch A (Optimized) | Batch B (TFA Salt Contamination) | Batch C (Monohydrate) |
| Carbon (C) | 70.19% | 70.05% (Pass) | 51.70% (Fail) | 64.10% (Fail) |
| Hydrogen (H) | 6.43% | 6.48% (Pass) | 4.35% (Fail) | 6.84% (Fail) |
| Nitrogen (N) | 14.88% | 14.75% (Pass) | 9.25% (Fail) | 13.58% (Fail) |
| Oxygen (O) | 8.50% | 8.72% (Pass) | 15.80% (Fail) | 15.48% (Fail) |
Table 2: Technique Comparison Matrix for Purity Assessment
| Feature | CHNS-O Combustion | HRMS (ESI-TOF) | qNMR |
| Primary Output | Bulk elemental mass fractions | Exact mass-to-charge ratio | Molar ratio of components |
| Detects Inorganic Salts? | Yes (indirectly via mass deficit) | No (salts dissociate/suppress) | No (NMR invisible) |
| Detects Hydration? | Yes (Elevated H and O) | No | Yes (Water peak in solvent) |
| Cost per Analysis | Low | High | Medium |
| Best Used For | Final bulk purity validation | Trace impurity identification | Structural verification |
Workflow Visualization
Orthogonal purity assessment workflow for 4-(Azetidin-3-ylmethoxy)benzonitrile.
References
- Google Patents. "Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain" (WO2011103196A1). Google Patents.
-
National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis". PubMed Central (PMC). Available at:[Link]
-
VELP Scientifica. "CHNS Determination in Pharmaceutical Products by Flash Combustion". VELP Application Notes. Available at:[Link]
A Comparative Guide to the Metabolic Stability of 4-(Azetidin-3-ylmethoxy)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of the Azetidine Moiety in Enhancing Metabolic Stability
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has become a privileged scaffold in modern drug discovery.[1][2] Its incorporation into drug candidates is often a strategic decision to enhance key pharmacokinetic properties, including metabolic stability.[3][4] The unique structural characteristics of the azetidine ring, such as its conformational rigidity and sp³-rich nature, can shield metabolically susceptible sites within a molecule from degradation by metabolic enzymes.[1][5]
The 4-(azetidin-3-ylmethoxy)benzonitrile scaffold combines this beneficial azetidine moiety with a benzonitrile group, a common pharmacophore in various drug discovery programs. However, the metabolic stability of such compounds is not solely dependent on the azetidine ring. The substitution pattern on both the azetidine nitrogen and the benzonitrile ring can significantly influence the molecule's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][6]
This guide will explore these structure-metabolism relationships, providing a framework for researchers to design and evaluate derivatives with optimized metabolic profiles.
Comparative Metabolic Stability Analysis
While specific comparative metabolic stability data for a broad series of 4-(azetidin-3-ylmethoxy)benzonitrile derivatives is not extensively available in the public domain, we can construct a scientifically plausible comparison based on established metabolic pathways and structure-activity relationships (SAR). The following data is hypothetical and serves to illustrate the principles of how structural modifications can impact metabolic stability.
The primary method for this in vitro assessment is the liver microsomal stability assay, which measures the rate of disappearance of a compound when incubated with liver microsomes.[7] Key parameters derived from this assay are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[7]
Table 1: Hypothetical Comparative Metabolic Stability of 4-(Azetidin-3-ylmethoxy)benzonitrile Derivatives in Human Liver Microsomes
| Compound ID | R1 (Substitution on Azetidine-N) | R2 (Substitution on Benzonitrile Ring) | t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Liability |
| Parent-01 | -H | -H | 35 | 49.5 | Moderate |
| Deriv-02 | -CH₃ | -H | 25 | 69.3 | Moderate to High |
| Deriv-03 | -C(CH₃)₃ (tert-Butyl) | -H | > 90 | < 15.4 | Low |
| Deriv-04 | -H | 2-Fluoro | 55 | 31.5 | Low to Moderate |
| Deriv-05 | -C(CH₃)₃ (tert-Butyl) | 2-Fluoro | > 120 | < 11.5 | Very Low |
Discussion of Structure-Metabolism Relationships
The hypothetical data in Table 1 illustrates key principles in designing metabolically stable compounds:
-
Steric Hindrance at the Azetidine Nitrogen: The N-dealkylation of the azetidine ring is a potential metabolic pathway. Small alkyl groups like methyl (Deriv-02) can be readily oxidized by CYP enzymes, leading to lower metabolic stability compared to the unsubstituted parent compound (Parent-01). In contrast, introducing a bulky group such as a tert-butyl (Deriv-03) provides significant steric shielding, hindering enzyme access and dramatically increasing metabolic stability.[8]
-
Metabolic Blocking on the Aromatic Ring: The benzonitrile ring is susceptible to aromatic hydroxylation by CYP enzymes. The introduction of an electron-withdrawing group, such as a fluorine atom (Deriv-04), at a metabolically vulnerable position can "block" this pathway, thereby enhancing stability.[8]
-
Synergistic Effects: Combining beneficial structural modifications can lead to a synergistic improvement in metabolic stability. For instance, Deriv-05, which incorporates both a bulky tert-butyl group on the azetidine nitrogen and a fluorine atom on the benzonitrile ring, exhibits the highest predicted metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This section provides a detailed, self-validating protocol for determining the metabolic stability of test compounds.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-(azetidin-3-ylmethoxy)benzonitrile derivatives upon incubation with human liver microsomes.
Materials
-
Test compounds
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., Verapamil - high clearance, Propranolol - moderate clearance)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Experimental Workflow
The following diagram illustrates the workflow for the liver microsomal stability assay.
-
Aromatic Hydroxylation: The electron-rich benzonitrile ring is a likely site for oxidation by CYP enzymes, leading to the formation of phenolic metabolites.
-
N-Dealkylation: If the azetidine nitrogen is substituted with an alkyl group, this group can be removed via CYP-mediated oxidation.
-
Ether Cleavage: The ether linkage between the azetidine ring and the benzonitrile moiety could be a site for O-dealkylation, although this is often a less favorable pathway for aryl ethers compared to alkyl ethers.
-
Nitrile Hydrolysis: The cyano group can be metabolized, potentially via CYP-mediated oxidation, to the corresponding amide or carboxylic acid.
Conclusion
The metabolic stability of 4-(azetidin-3-ylmethoxy)benzonitrile derivatives is a critical parameter that can be significantly modulated through strategic chemical modifications. By understanding the interplay between steric and electronic factors, medicinal chemists can design compounds with improved pharmacokinetic profiles. The strategic use of bulky substituents on the azetidine nitrogen to provide steric shielding and the introduction of metabolic blockers on the aromatic ring are effective strategies to enhance metabolic stability. The provided experimental protocol offers a robust framework for researchers to assess the metabolic stability of their novel derivatives, enabling data-driven decisions in the drug discovery process.
References
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [1]2. Ramisetty, M. K., et al. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Journal of Molecular Graphics and Modelling. [3]3. Wouters, J., et al. (2020). Examples of azetidine-based bioisosters. RSC Medicinal Chemistry. [4]4. MacKenzie, A. R., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5370-5379. [8]5. Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15786-15815. [6]6. BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem. [2]7. Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-3961. [9]8. Carreira, E. M., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(23), 4814-4819. [10]9. BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem. [7]10. Taylor & Francis. (2026). Azetidines – Knowledge and References. Taylor & Francis. [11]11. Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [12]12. Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(9), 1438-1455.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
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- 12. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(Azetidin-3-ylmethoxy)benzonitrile proper disposal procedures
4-(Azetidin-3-ylmethoxy)benzonitrile: Comprehensive Safety and Disposal Protocols for Laboratory Environments
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex pharmaceutical intermediates. 4-(Azetidin-3-ylmethoxy)benzonitrile (CAS: 954224-39-6) is a highly valuable building block, predominantly utilized in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors for chronic pain management[1]. However, its dual-functional nature—combining a reactive azetidine ring with a benzonitrile moiety—presents unique operational and environmental hazards.
This guide provides a self-validating, step-by-step procedural framework for the safe handling, segregation, and disposal of this compound, ensuring full compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines[2].
Mechanistic Hazard Assessment: The Causality of Risk
To manage chemical waste effectively, one must understand the molecular behavior of the compound. We do not segregate waste arbitrarily; we do so to prevent specific, predictable chemical reactions.
-
The Azetidine Moiety (Secondary Amine): Azetidine is a strained, four-membered nitrogen heterocycle. As a secondary amine, it is inherently basic and nucleophilic.
-
The Risk: If mixed with waste streams containing nitrosating agents (e.g., nitrites under acidic conditions), secondary amines can rapidly form N-nitrosamines, a class of highly potent carcinogens. Furthermore, amines are notorious for their aquatic toxicity and must never be discharged into municipal sewer systems[3].
-
-
The Benzonitrile Moiety (Aryl Nitrile): While aryl nitriles are generally more stable than aliphatic nitriles, they remain toxic upon ingestion or inhalation.
-
The Risk: Under extreme conditions, such as accidental combustion or exposure to concentrated strong acids, the nitrile group can hydrolyze or decompose, releasing highly toxic hydrogen cyanide (HCN) or nitrogen oxide (NOx) gases.
-
Waste Stream Segregation & Compatibility Data
Proper segregation is the cornerstone of laboratory safety. The following table summarizes the quantitative and qualitative data required to route 4-(Azetidin-3-ylmethoxy)benzonitrile waste into the correct streams.
| Waste Stream Type | Primary Hazard Profile | Compatible Container Material | Strictly Incompatible Materials | RCRA Status / Action |
| Pure Solid Powder | Toxic, Irritant | High-Density Polyethylene (HDPE) or Amber Glass | Strong oxidizers, concentrated acids | Regulated Hazardous Waste |
| Non-Halogenated Liquid (e.g., dissolved in MeOH, DMSO) | Flammable, Toxic, Aquatic Hazard | HDPE Carboy | Nitrites, Nitrates, Halogenated solvents | Collect in "Non-Halogenated Organic Waste" |
| Halogenated Liquid (e.g., dissolved in DCM, Chloroform) | Toxic, Carcinogenic potential | HDPE or Glass Carboy | Alkali metals, strong bases | Collect in "Halogenated Organic Waste" |
| Contaminated Consumables (Gloves, weigh boats, tips) | Trace Contamination | Heavy-duty clear polyethylene bags | Sharps, free liquids | Double-bag; label as "Hazardous Solid Waste" |
Standard Operating Procedure (SOP): Lifecycle Waste Management
Every protocol in your laboratory must function as a self-validating system. Follow these step-by-step methodologies to ensure operational integrity from generation to disposal.
Phase 1: Solid Waste & Consumables Disposal
Unused powder, contaminated spatulas, and weighing papers must be handled to prevent aerosolization.
-
Collection: Place all solid chemical waste directly into a pre-labeled, wide-mouth HDPE container. Do not force materials into the container, which can cause hazardous dust to puff back into the user's breathing zone.
-
Consumable Segregation: Place contaminated gloves, wipes, and weigh boats into a designated solid hazardous waste bin lined with a 6-mil polyethylene bag.
-
Defanging Sharps: If needles or syringes were used to transfer solutions of the compound, do not recap the needles. Deposit them immediately into a puncture-proof, OSHA-compliant sharps container.
-
Validation Step: Before sealing the solid waste container, verify that no free liquids are present. Mixing liquids into solid waste containers violates RCRA regulations and complicates incineration protocols[2].
Phase 2: Liquid Effluent & Mother Liquors
Reaction mother liquors and HPLC effluents containing 4-(Azetidin-3-ylmethoxy)benzonitrile must be carefully bulked.
-
Solvent Identification: Determine the primary solvent of your waste. If the solution contains even 1% of a halogenated solvent (like Dichloromethane), the entire container must be classified as Halogenated Waste.
-
Transfer Protocol: Working inside a certified chemical fume hood, use a dedicated funnel to transfer the liquid into the appropriate waste carboy (Halogenated vs. Non-Halogenated).
-
Headspace Management: Never fill a liquid waste carboy past 90% capacity. Leave headspace to accommodate vapor expansion due to ambient temperature fluctuations.
-
Validation Step: Cap the carboy tightly after every addition. Leaving funnels in open waste containers is a primary violation during EPA laboratory inspections[4].
Decision tree for the segregation and disposal of 4-(Azetidin-3-ylmethoxy)benzonitrile waste streams.
Emergency Spill Response & Decontamination
In the event of an accidental spill, immediate and methodical action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Isolate the spill area. Ensure the laboratory's HVAC system is functioning properly to clear any potential aerosolized particulates.
-
Don Appropriate PPE: Equip chemical splash goggles, a lab coat, and double nitrile gloves. If the spill is large and outside a fume hood, a half-face respirator with P100/organic vapor cartridges may be required.
-
Containment (Dust Suppression): Crucial Causality Step: Do not dry-sweep the solid powder, as this will aerosolize the toxic nitrile compound. Instead, lightly mist the powder with a compatible solvent (e.g., water or dilute isopropanol) to suppress dust formation.
-
Absorption: Cover the wetted powder or liquid spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible absorbents like sawdust.
-
Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty hazardous waste bag.
-
Decontamination: Wash the spill surface with a mild acidic solution (e.g., 1% citric acid) to neutralize residual traces of the basic azetidine amine, followed by a thorough wash with soap and water.
Regulatory Compliance & EPA/RCRA Documentation
To maintain institutional compliance and avoid severe regulatory penalties, laboratory personnel must adhere strictly to documentation standards[3].
-
Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation, under the control of the operator. Do not exceed the EPA limit of 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA[4].
-
Secondary Containment: All liquid waste carboys must sit inside a secondary containment tray capable of holding 110% of the volume of the largest container. This prevents catastrophic environmental release in the event of a carboy rupture[3].
-
Labeling Integrity: Every waste container must bear a compliant "Hazardous Waste" tag the moment the first drop of waste is added.
-
Rule: You must write out the full chemical name: "4-(Azetidin-3-ylmethoxy)benzonitrile." The EPA explicitly forbids the use of abbreviations, acronyms, or chemical formulas on waste tags[2].
-
By integrating these scientifically grounded procedures into your daily operations, your laboratory will ensure the highest standards of safety, environmental stewardship, and regulatory compliance.
References
-
Case Western Reserve University. "How to Dispose of Chemical Waste | Environmental Health and Safety." case.edu. Available at: [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." danielshealth.com. Available at:[Link]
-
MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." mlienvironmental.com. Available at:[Link]
-
Ataman Kimya. "N-METHYLDIETHANOLAMINE (MDEA) Safety and Disposal." atamanchemicals.com. Available at:[Link]
- Google Patents. "WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain." google.com.
Sources
- 1. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
